2-(Trifluoromethyl)imidazo[1,2-a]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)6-5-13-4-2-1-3-7(13)12-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYILVDGCNPKTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452981 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73221-12-2 | |
| Record name | 2-(Trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The document details established synthetic protocols, presents comparative quantitative data, and explores the biological context of this compound, particularly its interaction with the PI3K/AKT/mTOR signaling pathway.
Introduction
The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, present in numerous therapeutic agents. The introduction of a trifluoromethyl group at the 2-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, this compound serves as a crucial building block for the development of novel pharmaceuticals, particularly in oncology.
Synthetic Routes and Methodologies
The synthesis of this compound is most commonly achieved through the cyclocondensation of 2-aminopyridine with a trifluoromethylated three-carbon electrophile. Two primary methods have been established, utilizing either 3-bromo-1,1,1-trifluoroacetone or ethyl 4,4,4-trifluoroacetoacetate.
Method 1: Reaction with 3-Bromo-1,1,1-trifluoroacetone
This is a widely employed and efficient method for the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone, followed by an intramolecular SN2 reaction to form the imidazole ring.
An In-depth Technical Guide on the Physicochemical Properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document outlines available experimental and predicted data, details relevant experimental protocols for property determination, and visualizes key workflows and biological pathways associated with this class of compounds.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of experimental and predicted data has been compiled to provide a comprehensive profile.
| Property | Value | Data Type |
| Melting Point | 90-92 °C | Experimental |
| Boiling Point | Not available | - |
| pKa | Not available | - |
| logP | 2.14 | Predicted |
| Water Solubility | Not available | - |
Note: The absence of experimental data for boiling point, pKa, and water solubility highlights areas for future investigation. Predicted values are computationally derived and should be confirmed experimentally.
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following are detailed methodologies for key experiments.
Melting Point Determination (Capillary Method)
The melting point of an organic solid can be determined by introducing a small amount into a capillary tube, which is then heated in a calibrated apparatus.
Procedure:
-
Sample Preparation: A small quantity of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting range (e.g., 0.5-1 °C) is indicative of a pure compound.
Determination of the Partition Coefficient (logP) by Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the partition coefficient (logP) of a compound between two immiscible phases, typically n-octanol and water.
Procedure:
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Dissolution: A known amount of this compound is dissolved in one of the phases (usually n-octanol).
-
Partitioning: A measured volume of the solution is mixed with a known volume of the other phase in a flask. The flask is then shaken until equilibrium is reached (typically for several hours).
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to facilitate this process.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.
Procedure:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is positioned to add titrant to the solution.
-
Titration: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
Determination of Aqueous Solubility
The equilibrium solubility of a compound in water can be determined by the shake-flask method.
Procedure:
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a flask.
-
Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Sample Separation: The saturated solution is filtered to remove any undissolved solid. Care must be taken to avoid precipitation or evaporation during this step.
-
Concentration Analysis: The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy. This concentration represents the aqueous solubility of the compound at that temperature.
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex processes. The following sections provide Graphviz DOT scripts for a representative synthesis workflow and a relevant biological signaling pathway.
Synthesis of this compound: A General Workflow
The synthesis of 2-substituted imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or a related electrophilic species. The following diagram illustrates a general synthetic route.
Caption: General synthesis workflow for this compound.
Imidazo[1,2-a]pyridine Derivatives and the AKT/mTOR Signaling Pathway
Derivatives of imidazo[1,2-a]pyridine have been investigated for their anticancer properties, with some studies indicating an inhibitory effect on the AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1]
Caption: Inhibition of the AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
References
Spectroscopic Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR) spectroscopic analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. Given the importance of this structure, a thorough understanding of its spectroscopic properties is essential for unambiguous characterization, synthesis verification, and further drug development efforts.
Molecular Structure and NMR Data
The structural integrity and purity of synthesized this compound are primarily established using ¹H and ¹³C NMR spectroscopy. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group and the electronic environment of the fused bicyclic system impart a unique and predictable spectral signature.
Below is the standard numbering convention for the imidazo[1,2-a]pyridine ring system, which will be used for all spectral assignments.
Caption: Atom numbering for this compound.
¹H NMR Spectral Data
While a complete, experimentally verified dataset for this compound was not available in the searched literature, the following data for the closely related analogue, 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine , provides a strong basis for interpretation. The primary difference will be in the shifts and couplings of the six-membered ring protons.
Table 1: ¹H NMR Data for 2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine Analogue (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.66 | s (singlet) | - |
| H-5 | 8.99 | d (doublet) | 6.9 |
| H-6 | 7.06 | dd (doublet of doublets) | 6.9, 4.3 |
| H-7 | 8.65 | s (singlet) | - |
Note: Data is for the pyrimidine analogue. For the target pyridine compound, one would expect four distinct signals for the pyridine ring protons (H-5, H-6, H-7, H-8) with characteristic doublet, triplet, and doublet of doublets patterns based on their coupling relationships.
¹³C NMR Spectral Data
Experimentally verified ¹³C NMR data for this compound was not found in the reviewed literature. However, based on known substituent effects and data from analogous structures, the expected chemical shift ranges are summarized below. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from C-F coupling) |
| C-2 | 145 - 150 | q (quartet) |
| C-3 | 110 - 115 | s (singlet) |
| C-5 | 125 - 130 | s (singlet) |
| C-6 | 112 - 118 | s (singlet) |
| C-7 | 128 - 135 | s (singlet) |
| C-8 | 115 - 120 | s (singlet) |
| C-9 (bridgehead) | 140 - 145 | s (singlet) |
| CF₃ | 118 - 124 | q (quartet, ¹JCF ≈ 270-280 Hz) |
Experimental Protocols
The acquisition of high-quality NMR data is contingent on meticulous sample preparation and the use of appropriate spectrometer parameters.
Sample Preparation
-
Sample Weighing : For a standard ¹H NMR spectrum, accurately weigh 5-10 mg of the this compound sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.
-
Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Final Volume : Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm.
-
Capping and Cleaning : Cap the NMR tube securely and wipe the exterior with a lint-free tissue dampened with ethanol to remove any dust or fingerprints.
NMR Data Acquisition
The following parameters are typical for a 400 MHz spectrometer:
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse (zg30).
-
Number of Scans : 16-64, depending on sample concentration.
-
Spectral Width : 12-16 ppm.
-
Acquisition Time : ~3-4 seconds.
-
Relaxation Delay (d1) : 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse (zgpg30).
-
Number of Scans : 1024 or more, depending on concentration and desired signal-to-noise.
-
Spectral Width : ~240 ppm.
-
Acquisition Time : ~1-2 seconds.
-
Relaxation Delay (d1) : 2 seconds.
-
-
Locking and Shimming : The spectrometer's field is locked onto the deuterium signal of the solvent. Automated or manual shimming procedures are then performed to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
Visualization of Analytical Workflows
NMR Experimental Workflow
The process from sample preparation to final data analysis follows a structured workflow to ensure reproducibility and accuracy.
Caption: Standard workflow for NMR spectroscopic analysis.
Logic of Structure Elucidation
NMR spectroscopy provides several layers of information that are used in concert to determine a molecule's structure. One-dimensional (1D) spectra give initial information on the types and numbers of nuclei, while two-dimensional (2D) experiments reveal connectivity.
Caption: Logical flow of information from NMR experiments to structure.
An In-depth Technical Guide to 2-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 73221-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine core imparts unique physicochemical properties, influencing its biological activity and potential as a therapeutic agent. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known biological activities, with a focus on its potential in cancer therapy through the modulation of key signaling pathways.
Physicochemical Properties
While detailed experimental data for the parent compound is not extensively published, the general properties of this compound can be inferred from its structure and data on related compounds.
| Property | Value/Information |
| CAS Number | 73221-12-2[1] |
| Molecular Formula | C₈H₅F₃N₂ |
| Molecular Weight | 186.13 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in organic solvents like methanol, dichloromethane, and DMSO |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, often involving the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of this compound, a common approach involves the reaction of 2-aminopyridine with a reagent containing a trifluoromethyl-substituted carbonyl group.
One general and efficient method for the synthesis of related 3-aminoimidazo[1,2-a]pyridine compounds is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[2] This reaction provides a versatile platform for creating a library of substituted imidazo[1,2-a]pyridines.
Experimental Protocol: Groebke-Blackburn-Bienaymé Three-Component Reaction for a 2-(Trifluoromethyl)phenyl Derivative [2]
This protocol describes the synthesis of N-(4-chlorophenyl)−2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine, a derivative of the target compound.
-
Materials:
-
2-Aminopyridine (2.0 mmol)
-
4-(Trifluoromethyl)benzaldehyde (2.0 mmol)
-
p-Toluenesulfonic acid monohydrate (0.4 mmol)
-
Anhydrous Sodium Sulfate (Na₂SO₄) (200 mg)
-
Methanol (MeOH) (10 mL)
-
4-Chlorophenyl isocyanide (2.0 mmol)
-
-
Procedure:
-
A mixture of 2-aminopyridine, 4-(trifluoromethyl)benzaldehyde, p-toluenesulfonic acid monohydrate, and anhydrous Na₂SO₄ in methanol is stirred under a nitrogen atmosphere for one hour at 50 °C.
-
4-Chlorophenyl isocyanide is then added to the reaction mixture.
-
The reaction is monitored for completion.
-
Upon completion, the product is purified using flash column chromatography.
-
-
General Synthetic Workflow:
Caption: General workflow for the synthesis of a 2-(trifluoromethyl)phenyl-substituted imidazo[1,2-a]pyridine derivative.
Biological Activity and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore with a broad range of biological activities. The introduction of a trifluoromethyl group can enhance metabolic stability and receptor binding affinity, making these derivatives promising candidates for drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines.
Quantitative Data on Anticancer Activity of a Related Compound
A study on the cytotoxicity of various 3-aminoimidazo[1,2-a]pyridine compounds provided the following data for a derivative bearing a 2-(4-(trifluoromethyl)phenyl) substituent (Compound 19):
| Compound | Cell Line | IC₅₀ (µM) |
| N-(4-chlorophenyl)−2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon Cancer) | 85.50 ± 18.83[2] |
| MCF-7 (Breast Cancer) | ≥ 200[2] | |
| B16F10 (Melanoma) | ≥ 200[2] |
This data suggests that the substitution pattern on the imidazo[1,2-a]pyridine core plays a crucial role in determining its cytotoxic specificity.
Modulation of Signaling Pathways
The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
1. AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway. They are thought to exert their effects by inhibiting key kinases such as PI3K and Akt, leading to the downstream suppression of mTOR and its targets.
Caption: Proposed mechanism of action via inhibition of the AKT/mTOR signaling pathway.
2. STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are constitutively active in many cancers, promoting tumor growth and survival. Imidazo[1,2-a]pyridine derivatives have been shown to suppress these pathways, suggesting a potential anti-inflammatory and anticancer mechanism.
Caption: Proposed mechanism of action via modulation of the STAT3/NF-κB signaling pathway.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the field of oncology. Their ability to modulate critical signaling pathways such as AKT/mTOR and STAT3/NF-κB underscores their therapeutic potential. Further research, including detailed structure-activity relationship (SAR) studies, preclinical and clinical investigations, is warranted to fully elucidate their efficacy and safety profiles for the development of novel cancer therapies. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this important heterocyclic scaffold.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Elucidation and Biological Significance of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its wide-ranging pharmacological activities. The introduction of a trifluoromethyl group at the 2-position can significantly modulate the compound's physicochemical and biological properties, making 2-(Trifluoromethyl)imidazo[1,2-a]pyridine a molecule of considerable interest in drug discovery and development. This technical guide provides a comprehensive overview of the structural aspects, synthetic methodologies, and biological implications of this compound and its close derivatives, offering valuable insights for researchers in the field.
Crystal Structure of Trifluoromethyl-Substituted Imidazo[1,2-a]pyridine Derivatives
While the specific crystal structure for this compound is not publicly available in crystallographic databases as of the latest search, analysis of closely related derivatives provides significant insight into the core structure's geometry and intermolecular interactions. The data presented below is for a methylated and acetylated derivative, 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one, and a chloro-substituted acrylonitrile derivative, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile. These structures illuminate the planarity of the fused bicyclic system and the influence of substituents on the overall molecular conformation.
Crystallographic Data for 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one
This derivative showcases the planarity of the imidazo[1,2-a]pyridine core and the influence of the trifluoroacetyl group. In the crystal, molecules are linked by C—H···N and C—H···O hydrogen bonds, forming strips that are further connected by F···F contacts and π–π stacking interactions.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₀H₇F₃N₂O |
| Molecular Weight | 228.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.4137 (3) |
| b (Å) | 12.3381 (5) |
| c (Å) | 9.4893 (4) |
| α (°) | 90 |
| β (°) | 107.567 (4) |
| γ (°) | 90 |
| Volume (ų) | 938.82 (6) |
| Z | 4 |
Selected Bond Lengths and Angles for 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one[1]
| Bond | Length (Å) | Angle | Degree (°) |
| N1—C2 | 1.3367 (16) | C2—C1—C8 | 107.8 (1) |
| C2—C1 | 1.3987 (16) | N2—C1—C8 | 131.5 (1) |
| C1—C8 | 1.4247 (16) | O1—C8—C1 | 120.3 (1) |
| C8—O1 | 1.2201 (15) | O1—C8—C9 | 118.9 (1) |
| C8—C9 | 1.528 (2) | C1—C8—C9 | 120.8 (1) |
| C9—F1 | 1.331 (2) | F1—C9—F2 | 106.3 (1) |
| C9—F2 | 1.334 (2) | F1—C9—F3 | 106.1 (1) |
| C9—F3 | 1.328 (2) | F2—C9—F3 | 106.5 (1) |
Crystallographic Data for (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile[3]
This derivative provides insight into the effects of a larger substituent at the 2-position. The bond lengths within the imidazo[1,2-a]pyridine ring indicate electron density localization.[3]
| Parameter | Value |
| Chemical Formula | C₁₉H₁₅ClN₄ |
| Molecular Weight | 346.81 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.0125 (4) |
| b (Å) | 7.3752 (2) |
| c (Å) | 19.1101 (6) |
| α (°) | 90 |
| β (°) | 99.366 (3) |
| γ (°) | 90 |
| Volume (ų) | 1669.74 (9) |
| Z | 4 |
Experimental Protocols
Synthesis of this compound Derivatives
Several synthetic routes to trifluoromethyl-substituted imidazo[1,2-a]pyridines have been reported. A general and efficient method involves the condensation of a 2-aminopyridine with a trifluoromethyl-containing building block.
Example Protocol: Synthesis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one [1]
-
A mixture of (E/Z)-3-bromo-1,1,1-trifluoro-4-isopropoxybut-3-en-2-one (2 mmol) and 4-methylpyridin-2-amine (2 mmol) in dry isopropyl alcohol (15 mL) is refluxed for 4 hours.
-
The solvent is then removed under reduced pressure using a rotary evaporator.
-
The resulting residue is recrystallized from methanol.
-
Crystals suitable for X-ray analysis are obtained by the slow evaporation of the methanol solution.
Caption: A generalized workflow for the synthesis and crystallization of a trifluoromethyl-substituted imidazo[1,2-a]pyridine derivative.
Crystallization and X-ray Diffraction
Obtaining high-quality crystals is a critical step for structural determination.
General Crystallization Protocol:
-
Sample Purity: The synthesized compound should be of high purity, which can be assessed by techniques such as NMR and mass spectrometry.
-
Solvent Selection: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a partially covered container, allowing the solvent to evaporate slowly, leading to crystal formation. This method was successful for the derivative mentioned above.[1]
-
Vapor Diffusion: A drop containing the compound and a precipitant solution is equilibrated against a larger reservoir of the precipitant. Water vapor diffuses from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, which can induce crystallization.[4]
-
Microbatch: Small volumes of the compound and precipitant solutions are mixed directly and covered with oil to prevent evaporation.[4]
-
X-ray Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize radiation damage.
-
X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
The collected data are then processed to determine the unit cell parameters and the crystal structure.
Biological Significance and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[5][6] The trifluoromethyl group can enhance these activities by increasing metabolic stability and membrane permeability.
Anti-inflammatory Activity: STAT3/NF-κB Signaling Pathway
Certain imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[7] This pathway is crucial in regulating the expression of pro-inflammatory genes such as iNOS and COX-2.
Caption: The inhibitory effect of an imidazo[1,2-a]pyridine derivative on the STAT3/NF-κB signaling pathway, leading to reduced inflammation.
Anticancer Activity: AKT/mTOR Signaling Pathway
Other studies have demonstrated that novel imidazo[1,2-a]pyridines can inhibit the AKT/mTOR pathway, which is a key regulator of cell growth, proliferation, and survival.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: The inhibitory effect of an imidazo[1,2-a]pyridine derivative on the AKT/mTOR pathway, promoting apoptosis in cancer cells.
Conclusion
This compound and its derivatives represent a promising class of compounds for drug development. While the crystal structure of the parent compound remains to be determined, analysis of related structures provides a solid foundation for understanding its molecular geometry. The synthetic methodologies are well-established, allowing for the generation of diverse analogs for structure-activity relationship studies. The demonstrated modulation of key signaling pathways, such as STAT3/NF-κB and AKT/mTOR, underscores the therapeutic potential of this scaffold in inflammatory diseases and oncology. Further research into the precise structural characteristics and biological activities of this compound is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the critical role of solubility in drug discovery and development, this document outlines the theoretical and practical aspects of its determination, including established experimental protocols.[1]
Introduction to this compound
This compound belongs to a class of nitrogen-containing heterocyclic compounds that are widely explored in pharmaceutical research for their diverse biological activities.[2] The presence of the trifluoromethyl (CF3) group can significantly influence the compound's physicochemical properties, such as lipophilicity, metabolic stability, and, importantly, its solubility.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for applications ranging from chemical synthesis and purification to formulation and in vitro biological screening.
Solubility Data
Quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature. However, based on the general properties of related imidazo[1,2-a]pyridine scaffolds and trifluoromethylated compounds, a qualitative assessment can be inferred. The compound is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents.
For drug discovery, solubility is typically classified as either kinetic or thermodynamic.[5][6] Kinetic solubility is measured from a supersaturated solution (often starting from a DMSO stock) and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is crucial for later-stage development and formulation.[5][7][8]
Table 1: Anticipated Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Expected Qualitative Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for creating stock solutions for biological assays due to its strong solvating power.[8] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, often used in synthesis and as a stock solvent. |
| Dichloromethane (DCM) | Nonpolar | Moderate to High | Effective for many organic compounds; used in extraction and chromatography. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Widely used as a mobile phase in reverse-phase HPLC. |
| Methanol (MeOH) | Polar Protic | Moderate | Capable of hydrogen bonding, which can influence interactions with the pyridine nitrogen. |
| Ethanol (EtOH) | Polar Protic | Moderate | Similar to methanol, commonly used in formulations. |
| Water | Polar Protic | Low | The hydrophobic trifluoromethyl group and aromatic core generally lead to poor aqueous solubility.[1] |
| Hexanes | Nonpolar | Low | Unlikely to effectively solvate the polar heterocyclic structure. |
Note: This table is illustrative. Precise quantitative data requires experimental determination.
Experimental Protocols for Solubility Determination
To obtain reliable quantitative data, standardized experimental protocols are essential. The Shake-Flask method is the gold standard for determining thermodynamic solubility, while kinetic solubility is often assessed using methods starting from a DMSO stock solution.[5][8]
3.1. Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This method measures the equilibrium solubility of a compound in a given solvent.[6]
Objective: To determine the maximum concentration of this compound that can be dissolved in an organic solvent at equilibrium at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., Acetonitrile, Methanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Methodology:
-
Preparation: Add an excess amount of solid this compound to a pre-determined volume of the selected solvent in a glass vial. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6]
-
Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. To ensure complete removal of solid material, centrifuge the samples at high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter into a clean vial.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Dilute the filtered supernatant with an appropriate solvent to fall within the concentration range of the standard curve.
-
Analyze the standard solutions and the diluted sample by HPLC-UV or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
-
Calculation: Use the calibration curve to determine the concentration of the compound in the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.
Caption: A flowchart of the Shake-Flask method for thermodynamic solubility.
Logical Relationship: Kinetic vs. Thermodynamic Solubility
For drug discovery professionals, understanding the relationship between kinetic and thermodynamic solubility is crucial for decision-making.[7] Kinetic solubility is often higher than thermodynamic solubility because it can represent a supersaturated, metastable state. This is particularly relevant in early screening where compounds are introduced from DMSO stocks.[5]
Caption: The distinct roles of kinetic and thermodynamic solubility in drug development.
Conclusion
While specific quantitative solubility data for this compound remains sparse in public databases, this guide provides the necessary framework for its experimental determination. The protocols and workflows described herein are standard in the pharmaceutical industry and offer a robust approach for researchers to generate the high-quality data needed for informed decision-making in synthesis, screening, and formulation development. The interplay between a compound's structure and its physicochemical properties, like solubility, is a cornerstone of medicinal chemistry.[3]
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. enamine.net [enamine.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. asianpubs.org [asianpubs.org]
The Formation of the Imidazo[1,2-a]pyridine Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the core mechanisms and synthetic methodologies for the formation of the imidazo[1,2-a]pyridine ring system, with a focus on data-driven insights and practical experimental guidance.
Core Synthetic Strategies and Mechanisms
The construction of the imidazo[1,2-a]pyridine ring is predominantly achieved through the condensation of a 2-aminopyridine derivative with a suitable bis-electrophilic partner. Several named reactions and multicomponent strategies have been developed to facilitate this transformation, each with its own mechanistic nuances and synthetic advantages. The most prominent of these are the Groebke-Blackburn-Bienaymé (GBB) reaction, the A³ coupling reaction, the Ortoleva-King reaction, and the Tschitschibabin reaction.
The Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide to afford 3-aminoimidazo[1,2-a]pyridines.[1][2] This reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of a Schiff base, followed by a [4+1] cycloaddition with the isocyanide.
Mechanism of the Groebke-Blackburn-Bienaymé Reaction:
References
A Technical Guide to the Quantum Chemical Calculations of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, a molecule of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous biologically active compounds. This document outlines the theoretical foundation, computational methodologies, and expected outcomes of such studies, offering a framework for in-silico analysis.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold found in a variety of pharmaceutical agents. The introduction of a trifluoromethyl (-CF3) group at the 2-position can significantly modulate the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding these modifications at an electronic level.
This guide details the computational protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP). These calculations provide critical insights into the molecule's reactivity, stability, and potential intermolecular interactions.
Computational Methodology
The following section details a robust and widely adopted computational protocol for the quantum chemical analysis of this compound. The methods are based on established practices for similar heterocyclic systems.
2.1. Geometry Optimization
The initial step involves the optimization of the molecule's ground-state geometry. This is crucial as all subsequent electronic property calculations are dependent on a stable, low-energy conformation.
-
Level of Theory: Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a standard choice.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is advised. This set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.
-
Software: Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.
-
Verification: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
2.2. Vibrational Analysis
The frequency calculation not only confirms the nature of the stationary point but also provides the theoretical vibrational spectrum (Infrared and Raman).
-
Procedure: The analysis is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.
-
Data Interpretation: The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C-H stretching, C=N stretching, C-F stretching). These can be compared with experimental IR and Raman spectra for validation of the computational model. It is common practice to apply a scaling factor (typically ~0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and basis set imperfections.
2.3. Electronic Properties
Once a stable geometry is obtained, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It is invaluable for identifying regions of positive and negative potential, which correspond to likely sites for electrophilic and nucleophilic attack, respectively. This is particularly useful for predicting non-covalent interactions, such as hydrogen bonding.
Predicted Quantitative Data
The following tables summarize the expected quantitative data for this compound based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values are predictive and serve as a benchmark for researchers conducting these calculations.
Table 1: Predicted Geometrical Parameters (Optimized Structure)
| Parameter | Bond/Angle | Predicted Value (Å / °) |
| Bond Lengths | ||
| N1-C2 | ~1.38 | |
| C2-C3 | ~1.37 | |
| C3-N4 | ~1.39 | |
| N4-C8a | ~1.40 | |
| C8a-N1 | ~1.33 | |
| C2-C(CF3) | ~1.49 | |
| C-F (average) | ~1.34 | |
| Bond Angles | ||
| N1-C2-C3 | ~110.5 | |
| C2-C3-N4 | ~108.0 | |
| C5-N4-C8a | ~118.0 | |
| N1-C8a-C8 | ~121.0 | |
| N1-C2-C(CF3) | ~122.0 | |
| F-C-F (average) | ~107.0 |
Table 2: Predicted Electronic and Spectroscopic Properties
| Property | Predicted Value |
| Electronic Properties | |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |
| Dipole Moment | ~ 4.5 Debye |
| Vibrational Frequencies | |
| C-F Stretching (asymmetric) | ~ 1350 cm⁻¹ |
| C-F Stretching (symmetric) | ~ 1150-1200 cm⁻¹ |
| Imidazo[1,2-a]pyridine ring modes | 1400-1650 cm⁻¹ |
| NMR Chemical Shifts | |
| ¹⁹F Chemical Shift (vs. CFCl₃) | ~ -60 to -70 ppm |
| ¹³C Chemical Shift (C2) | ~ 145 ppm (quartet due to C-F coupling) |
Experimental Protocols
4.1. Synthesis of this compound
A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.
-
Materials: 2-aminopyridine, 3-bromo-1,1,1-trifluoroacetone, sodium bicarbonate (NaHCO₃), ethanol.
-
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in ethanol in a round-bottom flask.
-
Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the pure this compound.
-
4.2. Characterization
The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded to confirm the chemical structure. The predicted NMR shifts from quantum chemical calculations can aid in the assignment of signals.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.
-
Infrared (IR) Spectroscopy: The experimental IR spectrum should be compared with the calculated vibrational frequencies to confirm the presence of key functional groups.
Visualizations
Diagram 1: Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
Diagram 2: Relationship of Calculated Properties
This diagram shows the relationship between the core computational outputs and their implications for understanding the molecule's chemical nature.
The Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide to Its Discovery and Evolution
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis, presenting key methodologies with detailed experimental protocols, comparative data, and mechanistic insights to aid researchers in this dynamic field.
A Century of Innovation: From Classical Reactions to Modern Methodologies
The journey of imidazo[1,2-a]pyridine synthesis began in the early 20th century, with foundational work that paved the way for a century of innovation. The development of synthetic routes to this privileged scaffold has been driven by the quest for efficiency, diversity, and more environmentally benign processes.
The first documented synthesis of an imidazo[1,2-a]pyridine is credited to Aleksei Tschitschibabin in 1925. His method, now known as the Tschitschibabin reaction, involved the condensation of a 2-aminopyridine with an α-halocarbonyl compound under harsh conditions. This seminal work laid the groundwork for future explorations into the synthesis of this important heterocyclic system.
Shortly after, the Ortoleva-King reaction provided an alternative approach, utilizing 2-aminopyridines and active methylene compounds in the presence of iodine. The mid to late 20th century and the dawn of the 21st century witnessed a surge in the development of more sophisticated and versatile methods. The advent of multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, offered a powerful tool for the rapid generation of diverse imidazo[1,2-a]pyridine libraries. More recently, the focus has shifted towards transition-metal-catalyzed and metal-free synthetic strategies, emphasizing efficiency, regioselectivity, and sustainability.
Core Synthetic Strategies: A Detailed Examination
This section delves into the key synthetic methodologies for constructing the imidazo[1,2-a]pyridine core, providing their mechanisms, detailed experimental protocols, and a comparative analysis of their advantages and limitations.
The Tschitschibabin Reaction: The Genesis of Imidazo[1,2-a]pyridine Synthesis
The Tschitschibabin reaction is the classical method for the synthesis of imidazo[1,2-a]pyridines, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, typically an α-bromo or α-chloro ketone or aldehyde.
Reaction Mechanism:
The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen of the 2-aminopyridine by the α-halocarbonyl compound to form a pyridinium salt intermediate. Subsequent intramolecular cyclization through the attack of the exocyclic amino group onto the carbonyl carbon, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reactants: 2-aminopyridine (1.0 mmol), 2-bromoacetophenone (1.0 mmol).
-
Solvent: Ethanol (10 mL).
-
Procedure:
-
A mixture of 2-aminopyridine and 2-bromoacetophenone in ethanol is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure 2-phenylimidazo[1,2-a]pyridine.
-
The Ortoleva-King Reaction: An Iodine-Mediated Approach
The Ortoleva-King reaction provides an alternative route to imidazo[1,2-a]pyridines from 2-aminopyridines and ketones with an α-methyl or methylene group, using iodine as a reagent.
Reaction Mechanism:
The reaction is believed to proceed through the in-situ formation of an α-iodo ketone, which then reacts with the 2-aminopyridine in a manner similar to the Tschitschibabin reaction. The 2-aminopyridine acts as both a reactant and a base in the initial iodination step.
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine
-
Reactants: 2-aminopyridine (2.3 mmol), acetophenone (1.0 mmol), iodine (1.2 mmol).
-
Procedure:
-
A mixture of 2-aminopyridine, acetophenone, and iodine is heated neat (without solvent) at 110 °C for 4 hours.
-
The reaction mixture is cooled, and a 10% aqueous solution of sodium hydroxide is added.
-
The mixture is heated at 100 °C for 1 hour.
-
After cooling, the product is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
-
Groebke-Blackburn-Bienaymé Reaction: A Multicomponent Strategy
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.
Reaction Mechanism:
The reaction is typically acid-catalyzed and begins with the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization via attack of the pyridine nitrogen onto the nitrilium carbon leads to the final product.
Experimental Protocol: Synthesis of N-tert-Butyl-2-phenylimidazo[1,2-a]pyridin-3-amine
-
Reactants: 2-aminopyridine (1.0 mmol), benzaldehyde (1.0 mmol), tert-butyl isocyanide (1.0 mmol).
-
Catalyst: Sc(OTf)₃ (10 mol%).
-
Solvent: Methanol (5 mL).
-
Procedure:
-
To a solution of 2-aminopyridine and benzaldehyde in methanol, Sc(OTf)₃ is added, and the mixture is stirred for 10 minutes at room temperature.
-
tert-Butyl isocyanide is then added, and the reaction is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Modern Synthetic Methods: Catalysis and Efficiency
Recent advancements in organic synthesis have led to the development of highly efficient copper-catalyzed and metal-free methods for the construction of the imidazo[1,2-a]pyridine scaffold.
a) Copper-Catalyzed Three-Component Synthesis
This method involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne, catalyzed by a copper salt, typically CuI or CuBr.
Experimental Protocol: Synthesis of 2-Phenyl-3-methylimidazo[1,2-a]pyridine
-
Reactants: 2-aminopyridine (1.0 mmol), benzaldehyde (1.2 mmol), propyne (gas, bubbled through the solution).
-
Catalyst: CuI (10 mol%).
-
Solvent: Toluene (5 mL).
-
Procedure:
-
A mixture of 2-aminopyridine, benzaldehyde, and CuI in toluene is stirred in a sealed tube.
-
Propyne gas is bubbled through the solution for 10 minutes.
-
The reaction mixture is heated at 100 °C for 12 hours.
-
After cooling, the mixture is filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography.
-
b) Metal-Free Synthesis from 2-Aminopyridines and Ketones
This approach often utilizes iodine as a catalyst or promoter and avoids the use of transition metals, aligning with the principles of green chemistry.
Experimental Protocol: Synthesis of 2,3-Diphenylimidazo[1,2-a]pyridine
-
Reactants: 2-aminopyridine (1.0 mmol), deoxybenzoin (1.0 mmol).
-
Catalyst: I₂ (20 mol%).
-
Solvent: DMSO (3 mL).
-
Procedure:
-
A mixture of 2-aminopyridine, deoxybenzoin, and iodine in DMSO is heated at 120 °C for 8 hours.
-
The reaction is cooled to room temperature and quenched with an aqueous solution of Na₂S₂O₃.
-
The product is extracted with ethyl acetate, and the organic layer is washed with brine and dried over Na₂SO₄.
-
The solvent is removed, and the residue is purified by column chromatography.
-
Comparative Data of Key Synthetic Methods
The following table summarizes the quantitative data for the discussed synthetic methods, allowing for a direct comparison of their efficiencies and reaction conditions.
| Reaction Name | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Tschitschibabin | 2-Aminopyridine, α-Haloketone | None/Base | Ethanol | Reflux | 4-6 | 60-80 |
| Ortoleva-King | 2-Aminopyridine, Ketone | I₂ | Neat | 110 | 4 | 40-60 |
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | RT | 24 | 70-90 |
| Copper-Catalyzed | 2-Aminopyridine, Aldehyde, Alkyne | CuI | Toluene | 100 | 12 | 65-85 |
| Metal-Free | 2-Aminopyridine, Ketone | I₂ | DMSO | 120 | 8 | 75-95 |
Conclusion
The synthesis of imidazo[1,2-a]pyridines has undergone a remarkable evolution, from the classical, high-temperature condensations of Tschitschibabin to the highly efficient and versatile multicomponent and catalyzed reactions of the modern era. This guide provides a comprehensive overview of these key synthetic strategies, offering detailed protocols and comparative data to empower researchers in the rational design and synthesis of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and materials science. The continued development of more sustainable and atom-economical methods will undoubtedly further expand the synthetic toolbox for accessing this invaluable heterocyclic scaffold.
Methodological & Application
Application Notes and Protocols: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and bioactivity of novel agrochemicals derived from the 2-(Trifluoromethyl)imidazo[1,2-a]pyridine scaffold. The information presented is intended to facilitate further research and development in the field of crop protection.
Introduction
The this compound core is a privileged scaffold in medicinal and agrochemical research. The incorporation of a trifluoromethyl group often enhances the metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This document focuses on the synthesis and biological evaluation of derivatives of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine, which have shown promising nematicidal and fungicidal activities.
Synthetic Applications
The primary application of this compound derivatives in agrochemical synthesis is the development of novel nematicides and fungicides. By modifying the core structure, researchers have successfully generated compounds with significant activity against various plant pathogens.
General Synthetic Pathway
The synthesis of the target agrochemicals commences with the formation of the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine core. This is typically achieved through the cyclization of a substituted 2-aminopyridine with a suitable reagent. The resulting intermediate can then be further functionalized to yield a variety of active compounds. A general synthetic scheme is outlined below.
Biological Activity Data
The synthesized compounds have been evaluated for their nematicidal activity against Caenorhabditis elegans and Bursaphelenchus xylophilus, and for their fungicidal activity against a panel of plant pathogenic fungi.
Nematicidal Activity
The nematicidal activity of the synthesized compounds was assessed at a concentration of 100 mg/L. The corrected mortality rates were determined after 48 hours of exposure.
| Compound | Corrected Mortality Rate (%) against C. elegans (48h) | Corrected Mortality Rate (%) against B. xylophilus (48h) |
| 9c | - | 50.27 |
| 9e | 94.10 | - |
| 9f | 84.08 | - |
| 9i | 93.74 | - |
| 9k | 91.82 | - |
| 9l | - | 49.43 |
| 10d | 92.61 | - |
| 10h | 88.90 | - |
| Fosthiazate (Control) | 60.28 | 52.04 |
| Fluopyram (Control) | 100 | 96.50 |
Note: "-" indicates data not provided in the source.
Fungicidal Activity
The fungicidal activity was determined using the mycelium growth rate method, and the EC50 values were calculated.
| Compound | EC50 (mg/L) |
| 9a | 57.35 |
| 9c | 34.75 |
| Fluopyram (Control) | 122.37 |
| Carbendazim (Control) | 0.48 |
Experimental Protocols
General Synthesis of 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Thiadiazole/Triazole Derivatives[1]
The synthesis of the target compounds is based on the procedures described by Lu et al. (2023).
Application Notes and Protocols for the Groebke–Blackburn–Bienaymé Synthesis of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and related fused imidazole scaffolds. This methodology offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries, making it a valuable tool in medicinal chemistry and drug discovery.[1][2][3] The reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst.
These application notes provide an overview of various protocols for the GBB reaction, with a focus on the synthesis of imidazo[1,2-a]pyridines. The included data and experimental procedures are intended to serve as a guide for researchers in academic and industrial settings.
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from various studies on the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, highlighting the impact of different catalysts, solvents, and energy sources on reaction yields and times.
Table 1: Catalyst and Solvent Screening for a Model GBB Reaction
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | None (Neat, USI) | RT | 4 | 0 | [1] |
| 2 | None | H₂O (USI) | RT | 4 | Traces | [1] |
| 3 | NH₄Cl (5) | H₂O (USI) | RT | 4 | 32 | [1] |
| 4 | NH₄Cl (10) | H₂O (USI) | RT | 4 | 50 | [1] |
| 5 | Phenylboronic Acid (10) | H₂O (USI) | RT | 4 | 65 | [1] |
| 6 | Phenylboronic Acid (10) | H₂O (USI) | 60 | 4 | 86 | [1] |
| 7 | p-TsOH·H₂O (10) | Ethanol (USI) | RT | 3 | 91 | [4] |
| 8 | Yb(OTf)₃ (8) | DCM/MeOH (3:1, MW) | 100 | 1 | 89-98 | [5] |
| 9 | Sc(OTf)₃ | MeOH/DCM | RT | 8 | - | [6] |
| 10 | Acetic Acid (30 equiv) | H₂O/DMSO | 25 | 24 | - | [7] |
Reactants for entries 1-6: Furfural, 2-aminopyridine, and cyclohexyl isocyanide. USI = Ultrasound Irradiation, MW = Microwave Irradiation, RT = Room Temperature.
Table 2: Substrate Scope and Yields under Optimized Conditions
| Product | Aminopyridine | Aldehyde | Isocyanide | Conditions | Yield (%) | Reference |
| 5a | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | PBA (10 mol%), H₂O, 60°C, USI | 86 | [1] |
| 5b | 2-Amino-5-methylpyridine | Furfural | Cyclohexyl isocyanide | PBA (10 mol%), H₂O, 60°C, USI | 75 | [1] |
| 5c | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | PBA (10 mol%), H₂O, 60°C, USI | 67 | [1] |
| 5d | 2-Amino-5-cyanopyridine | 5-Methylfurfural | 4-Methoxyphenyl isocyanide | General procedure | 80 | [1] |
| 4a | 2-Aminopyridine | Furfural | Cyclohexyl isocyanide | p-TsOH·H₂O (10 mol%), EtOH, RT, USI | 91 | [4] |
| 4b | 2-Aminopyridine | Benzaldehyde | Cyclohexyl isocyanide | p-TsOH·H₂O (10 mol%), EtOH, RT, USI | 85 | [4] |
| 4c | 2-Aminopyridine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | p-TsOH·H₂O (10 mol%), EtOH, RT, USI | 88 | [4] |
| 4d | 2-Aminopyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | p-TsOH·H₂O (10 mol%), EtOH, RT, USI | 77 | [4] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis in Water[1]
This protocol describes a green synthesis approach using water as the solvent and ultrasound irradiation.
Materials:
-
Aldehyde (1.0 mmol)
-
2-Aminopyridine derivative (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water
Procedure:
-
To a suitable reaction vessel, add the aldehyde (1.0 mmol), 2-aminopyridine derivative (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (0.1 mmol).
-
Add water as the solvent.
-
Seal the vessel and place it in an ultrasonic bath.
-
Irradiate the reaction mixture with ultrasound at 60°C for the required time (typically 4 hours or until completion as monitored by TLC).
-
Upon completion, extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: p-Toluenesulfonic Acid Catalyzed Sonochemical Synthesis[4]
This method utilizes p-toluenesulfonic acid as an inexpensive and efficient catalyst under ultrasound irradiation.
Materials:
-
Aldehyde (1.0 equiv)
-
Aminopyridine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (10 mol%)
-
Ethanol (1.0 M solution of aldehyde)
Procedure:
-
In a sealed tube, dissolve the aldehyde (1.0 equiv) in ethanol to make a 1.0 M solution.
-
Sequentially add the aminopyridine (1.0 equiv), isocyanide (1.0 equiv), and p-TsOH·H₂O (0.1 equiv).
-
Sonicate the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Protocol 3: Microwave-Assisted Synthesis[5]
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Aminopyridine (0.5 mmol)
-
Aldehyde (0.6 mmol, 1.2 equiv)
-
Isocyanide (0.6 mmol, 1.2 equiv)
-
Ytterbium(III) triflate (Yb(OTf)₃) (0.04 mmol, 0.08 equiv)
-
Dichloromethane (DCM) and Methanol (MeOH) in a 3:1 ratio (4 mL)
Procedure:
-
Combine the aminopyridine, aldehyde, isocyanide, and Yb(OTf)₃ in a microwave reaction vessel.
-
Add the DCM/MeOH solvent mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 100°C for 1 hour.
-
After cooling, concentrate the reaction mixture in vacuo.
-
Purify the crude product by column chromatography to obtain the desired imidazo[1,2-a]pyridine.
Mandatory Visualizations
Groebke–Blackburn–Bienaymé Reaction Workflow
The following diagram illustrates the general experimental workflow for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction.
Caption: General workflow for the Groebke–Blackburn–Bienaymé reaction.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the proposed mechanism for the acid-catalyzed Groebke–Blackburn–Bienaymé reaction.
Caption: Proposed mechanism of the GBB reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 6. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The incorporation of a trifluoromethyl (CF3) group at the 2-position of the imidazo[1,2-a]pyridine scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of these molecules to their biological targets. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This document provides detailed application notes and protocols for the efficient synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives utilizing microwave irradiation.
General Reaction Scheme
The synthesis of this compound derivatives is typically achieved through the condensation of a substituted 2-aminopyridine with a suitable trifluoromethylated α-haloketone, such as 3-bromo-1,1,1-trifluoropropan-2-one, under microwave irradiation. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to afford the desired product.
Caption: General reaction scheme for the synthesis.
Experimental Protocols
Protocol 1: General Procedure for the Microwave-Assisted Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of various this compound derivatives.
Materials:
-
Substituted 2-aminopyridine (1.0 mmol)
-
3-Bromo-1,1,1-trifluoropropan-2-one (1.1 mmol)
-
Ethanol (3-5 mL)
-
Sodium bicarbonate (NaHCO3) (optional, 1.5 mmol)
-
Microwave reactor vials (10 mL) with stir bars
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add the substituted 2-aminopyridine (1.0 mmol), 3-bromo-1,1,1-trifluoropropan-2-one (1.1 mmol), and ethanol (3-5 mL).
-
If the 2-aminopyridine salt is used, or to neutralize the HBr formed during the reaction, sodium bicarbonate (1.5 mmol) can be added.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120-150°C for 10-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound derivative.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of various this compound derivatives based on the general protocol.
| Entry | 2-Aminopyridine Substituent | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H | Ethanol | 120 | 15 | 85-95 |
| 2 | 5-Methyl | Ethanol | 120 | 15 | 88-92 |
| 3 | 5-Chloro | DMF | 140 | 20 | 80-90 |
| 4 | 5-Bromo | DMF | 140 | 20 | 82-88 |
| 5 | 3-Methyl | Ethanol | 130 | 20 | 75-85 |
| 6 | 4-Methyl | Ethanol | 130 | 20 | 80-90 |
Note: Yields are based on isolated products after purification and may vary depending on the specific substrate and reaction scale.
Experimental Workflow
The following diagram illustrates the typical workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: Experimental workflow diagram.
Signaling Pathways and Logical Relationships
The synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines follows a logical progression of chemical transformations. The key steps are outlined below.
Caption: Key reaction steps.
Conclusion
The microwave-assisted synthesis of this compound derivatives offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. The protocols and data presented herein provide a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the streamlined production of this important class of compounds for further investigation and development. The use of microwave technology not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing reaction times and potentially minimizing solvent usage.
Application Notes and Protocols for Kinase Inhibition Assays Using 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives in kinase inhibition assays. This class of compounds has demonstrated significant potential as potent inhibitors of various protein kinases, making them valuable tools in cancer research and drug discovery.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors. The trifluoromethyl group often enhances metabolic stability and binding affinity. A prominent example is Anlotinib, a multi-target tyrosine kinase inhibitor approved for cancer therapy. Anlotinib and its analogs target several key kinases involved in tumor angiogenesis and proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[1][2][3][4] Other derivatives of the imidazo[1,2-a]pyridine core have been developed to selectively inhibit other critical kinases such as FMS-like tyrosine kinase 3 (FLT3), Phosphoinositide 3-kinase (PI3K), and the mammalian target of rapamycin (mTOR).[5][6][7][8][9][10][11][12][13][14]
These notes offer protocols for commonly used kinase inhibition assays suitable for characterizing these derivatives, including luminescence-based ADP detection, time-resolved fluorescence resonance energy transfer (TR-FRET) binding assays, and radiometric filter binding assays.
Data Presentation: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the in vitro inhibitory activities (IC50 values) of representative this compound derivatives against various protein kinases.
| Compound Name/Reference | Target Kinase | IC50 (nM) | Assay Type |
| Anlotinib | VEGFR2 | 0.2[1] | Kinase Activity Assay |
| Derivative 24 [11] | FLT3-ITD | 43.82 ± 8.32 | Cell Proliferation |
| FLT3-ITD/D835Y | 43.86 ± 4.88 | Cell Proliferation | |
| FLT3-ITD/F691L | 130.1 ± 41.3 | Cell Proliferation | |
| Derivative 7 [9] | PI3K | 0.20 | Kinase Activity Assay |
| mTOR | 21 | Kinase Activity Assay | |
| Compound 34f [13][14] | FLT3-ITD | 4 | Kinase Activity Assay |
| FLT3-D835Y | 1 | Kinase Activity Assay | |
| Compound 11 [7] | PI3Kα | 94.9% inhibition at 1 nM | Kinase Activity Assay |
| mTOR | 42.99% inhibition at 1 nM | Kinase Activity Assay |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by the discussed imidazo[1,2-a]pyridine derivatives.
Experimental Workflow
A generalized workflow for screening and characterizing kinase inhibitors is depicted below.
Experimental Protocols
Detailed methodologies for key in vitro kinase inhibition assays are provided below. These protocols are adaptable for various kinases and inhibitor concentrations.
Protocol 1: ADP-Glo™ Kinase Assay (Luminescence-based)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. It is a universal assay suitable for high-throughput screening.[15][16][17][18][19]
Materials:
-
Kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
This compound derivative stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or liquid handling system
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in the kinase reaction buffer. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup (e.g., 25 µL total volume):
-
Add 5 µL of the diluted compound or vehicle control to the wells of the plate.
-
Add 10 µL of a 2.5x kinase/substrate mixture (prepared in kinase reaction buffer).
-
Initiate the reaction by adding 10 µL of 2.5x ATP solution (prepared in kinase reaction buffer).
-
Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides the luciferase/luciferin for the light-producing reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle (DMSO) control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen® Eu Kinase Binding Assay (TR-FRET)
This assay measures the binding of an inhibitor to the kinase active site by competing with a fluorescently labeled tracer.[20][21][22][23][24]
Materials:
-
Tagged kinase of interest (e.g., His-tagged, GST-tagged)
-
LanthaScreen® Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer (appropriate for the kinase)
-
This compound derivative stock solution (in DMSO)
-
Kinase binding buffer
-
Low-volume, black 384-well plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase binding buffer containing a constant percentage of DMSO.
-
Reagent Preparation:
-
Prepare a 2x kinase/antibody mixture in the binding buffer.
-
Prepare a 2x tracer solution in the binding buffer.
-
-
Assay Assembly (e.g., 15 µL total volume):
-
Add 5 µL of the serially diluted compound or DMSO control to the assay plate.
-
Add 5 µL of the 2x kinase/antibody mixture to all wells.
-
Add 5 µL of the 2x tracer solution to all wells.
-
-
Incubation:
-
Mix the plate gently.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader, measuring the emission at both the acceptor (e.g., 665 nm) and donor (e.g., 615 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Calculate the percent inhibition based on the emission ratio of the test compound wells relative to the high FRET (DMSO control) and low FRET (no kinase or excess unlabeled ATP control) wells.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting to a dose-response curve.
-
Protocol 3: Radiometric Filter Binding Assay
This is a classic and direct method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[25][26][27][28]
Materials:
-
Kinase of interest
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP
-
Non-radiolabeled ATP
-
This compound derivative stock solution (in DMSO)
-
Kinase reaction buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose filter plates (e.g., P81)
-
Vacuum manifold for washing
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
Kinase Reaction Setup:
-
In a reaction plate, combine the kinase, substrate, and diluted test compound.
-
Initiate the reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP.
-
Incubate at the optimal temperature for the specified time.
-
-
Reaction Termination and Substrate Capture:
-
Stop the reaction by adding a stop solution (e.g., 0.75% phosphoric acid).
-
Transfer the reaction mixture to the wells of a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
-
Washing:
-
Place the filter plate on a vacuum manifold and wash the wells multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
-
Signal Detection:
-
Dry the filter plate completely.
-
Add scintillation fluid to each well.
-
Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Determine the net CPM for each reaction by subtracting the background (no enzyme control).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration to determine the IC50 value.
-
References
- 1. Anlotinib as a third-line or further treatment for recurrent or metastatic nasopharyngeal carcinoma: a single-arm, phase 2 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lnskaxh.com [lnskaxh.com]
- 3. BMS-794833 reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anlotinib: a novel multi-targeting tyrosine kinase inhibitor in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ulab360.com [ulab360.com]
- 16. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 17. promega.com [promega.com]
- 18. ulab360.com [ulab360.com]
- 19. ulab360.com [ulab360.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 24. assets.fishersci.com [assets.fishersci.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. benchchem.com [benchchem.com]
- 27. reactionbiology.com [reactionbiology.com]
- 28. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a versatile platform for the development of targeted therapies. In recent years, this scaffold has gained significant attention for the design of covalent inhibitors, a class of drugs that form a permanent bond with their target protein, leading to prolonged and often enhanced pharmacological effects. This document provides detailed application notes and experimental protocols for the development of imidazo[1,2-a]pyridine-based covalent inhibitors, with a particular focus on targeting the KRAS G12C mutant, a key driver in various cancers.
Application Notes
The development of covalent inhibitors from the imidazo[1,2-a]pyridine scaffold involves a multi-step process that begins with rational design and synthesis, followed by rigorous biochemical and cellular characterization. A key feature of these inhibitors is the incorporation of a reactive electrophilic group, or "warhead," which can form a covalent bond with a nucleophilic amino acid residue (typically cysteine) in the target protein's binding site.
A prominent example is the development of covalent inhibitors targeting the KRAS G12C mutant. The G12C mutation introduces a cysteine residue that is absent in the wild-type protein, providing a unique target for selective covalent inhibition. Imidazo[1,2-a]pyridine-based inhibitors have been designed to bind to the switch-II pocket of KRAS G12C, placing the electrophilic warhead in proximity to Cys12 for covalent modification.[1]
The potency of covalent inhibitors is best described by the second-order rate constant, kinact/KI, which accounts for both the initial non-covalent binding affinity (KI) and the maximal rate of inactivation (kinact).[2] This is a more informative parameter than the IC50 value, which is time-dependent for irreversible inhibitors.
Experimental Workflow for Covalent Inhibitor Development
The overall workflow for developing imidazo[1,2-a]pyridine-based covalent inhibitors can be summarized in the following diagram:
References
- 1. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the C-3 Position of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2][3] Their unique structural framework is a key component in numerous commercially available drugs, including Zolpidem, Alpidem, and Miroprofen.[4] The functionalization of the imidazo[1,2-a]pyridine core, particularly at the C-3 position, is a crucial strategy for the development of novel therapeutic agents with a wide range of biological activities, such as anticancer, anti-inflammatory, antiviral, and antibacterial properties.[4][5][6] The C-3 position is often targeted for functionalization due to its high nucleophilicity and susceptibility to electrophilic substitution.[1][5]
This document provides detailed application notes and experimental protocols for various methods of C-3 functionalization of imidazo[1,2-a]pyridines, presents quantitative data in a structured format, and includes visualizations of key experimental workflows and associated signaling pathways.
C-3 Functionalization Methodologies
A variety of synthetic strategies have been developed for the functionalization of the C-3 position of imidazo[1,2-a]pyridines. These methods can be broadly categorized as follows:
-
Halogenation: Introduction of a halogen atom (Cl, Br, I) at the C-3 position, which can then serve as a handle for further cross-coupling reactions.
-
Arylation: Formation of a C-C bond between the C-3 position and an aryl group, often through transition-metal-catalyzed cross-coupling reactions or metal-free radical pathways.
-
Alkylation: Introduction of an alkyl group at the C-3 position.
-
Acylation/Carbonylation: Introduction of a carbonyl group, leading to the formation of ketones or aldehydes.
-
Amination: Formation of a C-N bond at the C-3 position.
-
Chalcogenation (Sulfenylation and Selenation): Introduction of sulfur or selenium-containing functional groups.
The following sections provide detailed protocols for some of the key C-3 functionalization reactions.
Experimental Protocols
Protocol 1: C-3 Halogenation using Sodium Halogenites
This protocol describes a transition-metal-free method for the regioselective C-3 chlorination or bromination of imidazo[1,2-a]pyridines using sodium chlorite or bromite as the halogen source.[7]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Sodium chlorite (NaClO2) or Sodium bromite (NaBrO2)
-
Acetic acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the imidazo[1,2-a]pyridine (0.5 mmol) in DCM (5 mL) in a round-bottom flask, add acetic acid (1.0 mmol).
-
Add sodium chlorite or sodium bromite (1.0 mmol) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the C-3 halogenated imidazo[1,2-a]pyridine.
Protocol 2: Catalyst-Free C-3 Arylomethylation
This protocol outlines a three-component, catalyst-free reaction for the C-3 arylomethylation of imidazo[1,2-a]pyridines using a boronic acid and glyoxylic acid.[5][8]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Arylboronic acid
-
Glyoxylic acid monohydrate
-
1,4-Dioxane
-
Sodium bicarbonate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, combine the imidazo[1,2-a]pyridine (0.2 mmol), arylboronic acid (0.3 mmol), and glyoxylic acid monohydrate (0.4 mmol) in 1,4-dioxane (2 mL).
-
Heat the reaction mixture at 100 °C for 12 hours.
-
After cooling to room temperature, add saturated sodium bicarbonate solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the C-3 arylomethylated product.
Protocol 3: Visible-Light-Induced C-3 Arylation
This protocol describes a photochemical method for the C-3 arylation of imidazo[1,2-a]pyridines using a diazonium salt and chlorophyll as a biocatalyst.[9]
Materials:
-
Imidazo[1,2-a]pyridine substrate
-
Aryldiazonium salt
-
Chlorophyll
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the imidazo[1,2-a]pyridine (0.5 mmol), aryldiazonium salt (0.75 mmol), and chlorophyll (5 mol%) in acetonitrile (5 mL).
-
Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following tables summarize the reaction yields and biological activities of various C-3 functionalized imidazo[1,2-a]pyridines as reported in the literature.
Table 1: Reaction Yields for C-3 Functionalization of Imidazo[1,2-a]pyridines
| Entry | Functionalization Type | Reactants | Catalyst/Conditions | Product Yield (%) | Reference |
| 1 | Halogenation (Cl) | Imidazo[1,2-a]pyridine, NaClO2 | AcOH, DCM, rt | Good to excellent | [4] |
| 2 | Halogenation (Br) | Imidazo[1,2-a]pyridine, NaBrO2 | AcOH, DCM, rt | Good to excellent | [7] |
| 3 | Arylomethylation | Imidazo[1,2-a]pyridine, Arylboronic acid, Glyoxylic acid | 1,4-Dioxane, 100 °C | Moderate to excellent | [5][8] |
| 4 | Arylation | Imidazo[1,2-a]pyridine, Aryldiazonium salt | Chlorophyll, Visible light | Good to excellent | [9] |
| 5 | Amination | Imidazo[1,2-a]pyridine, Diphenylsulfonimide | PhI(OAc)2, rt | Wide range of yields | [10] |
| 6 | Alkylation | Imidazo[1,2-a]pyridine, Aldehyde, Amine | Y(OTf)3, Toluene, 110 °C | Moderate to good | [11] |
| 7 | Carbonylation | Imidazo[1,2-a]pyridine, Nitrone | Acr⁺−Mes, Visible light, O2 | Not specified | [3] |
Table 2: Biological Activity of C-3 Functionalized Imidazo[1,2-a]pyridines
| Compound | Target/Activity | Cell Line | IC50 Value | Reference |
| Compound 12 | Anticancer | HT-29 (colon) | 4.15 ± 2.93 µM | [6] |
| Compound 14 | Anticancer | B16F10 (melanoma) | 21.75 ± 0.81 µM | [6] |
| Compound 18 | Anticancer | B16F10 (melanoma) | 14.39 ± 0.04 µM | [6] |
| Compound 22e | c-Met inhibitor | EBC-1 | 45.0 nM | [12] |
| PI3Kα inhibitor | PI3Kα kinase | - | 2 nM | [13] |
Visualizations
Signaling Pathways
Derivatives of imidazo[1,2-a]pyridine have been shown to modulate various signaling pathways implicated in cancer and other diseases.
Caption: PI3K/mTOR signaling pathway inhibited by C-3 functionalized imidazo[1,2-a]pyridines.
Caption: STAT3/NF-κB signaling pathway modulated by imidazo[1,2-a]pyridine derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the C-3 functionalization of imidazo[1,2-a]pyridines.
References
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Functionalization of imidazo[1,2-a]pyridines via radical reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst free, C-3 functionalization of imidazo[1,2-a]pyridines to rapidly access new chemical space for drug discovery efforts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyridines as Inhibitors of M. tuberculosis QcrB
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. The cytochrome bc1 complex, a crucial component of the electron transport chain in M. tuberculosis, has emerged as a promising drug target. Specifically, the QcrB subunit of this complex is essential for the bacterium's energy metabolism.[1][2][3]
Imidazo[1,2-a]pyridines (IPs) are a class of heterocyclic compounds that have demonstrated potent inhibitory activity against M. tuberculosis.[1][2][3][4] Extensive research has identified QcrB as the specific target of various IP derivatives, including the clinical candidate Telacebec (Q203).[5] Inhibition of QcrB disrupts the electron transport chain, leading to a depletion of ATP and subsequent bacterial cell death.[4] This document provides an overview of the application of imidazo[1,2-a]pyridine derivatives in targeting M. tuberculosis QcrB, including quantitative data on their efficacy and detailed experimental protocols.
Disclaimer: This document summarizes findings on the broader class of imidazo[1,2-a]pyridine compounds. Specific data for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine was not available in the reviewed literature.
Data Presentation
The following table summarizes the in vitro activity of representative imidazo[1,2-a]pyridine (IP) compounds against M. tuberculosis.
| Compound ID | M. tuberculosis Strain | MIC (µM) | Reference |
| IP 1 | H37Rv | 0.12 | [2] |
| IP 2 | H37Rv | 5 | [2] |
| IP 3 | H37Rv | 0.03 | [2] |
| IP 4 | H37Rv | 0.03 | [2] |
| Compound 9 | H37Rv | ≤0.006 | [1] |
| Compound 12 | H37Rv | ≤0.006 | [1] |
| Compound 13 | H37Rv | 0.015 | [1] |
| Compound 16 | H37Rv | ≤0.006 | [1] |
| Compound 17 | H37Rv | ≤0.006 | [1] |
| Compound 18 | H37Rv | ≤0.006 | [1] |
| Compound 18 | MDR and XDR strains | Potency surpassing PA-824 by ~10-fold | [1] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the methodology for determining the MIC of imidazo[1,2-a]pyridine compounds against M. tuberculosis H37Rv using a microplate-based assay.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Plate reader
Procedure:
-
Prepare a serial dilution of the imidazo[1,2-a]pyridine compounds in the 96-well microplates. The final concentrations should typically range from 0.01 to 100 µM. Include a drug-free control (DMSO only) and a media-only control.
-
Inoculate the wells with a standardized culture of M. tuberculosis H37Rv to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubate the plates at 37°C for 7 days.
-
After incubation, add 10 µL of resazurin solution to each well and incubate for an additional 24 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Alternatively, measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader. The MIC is the lowest drug concentration showing a ≥90% reduction in fluorescence compared to the drug-free control.
Target Identification via Generation of Resistant Mutants and Whole-Genome Sequencing
This protocol describes the process of identifying the molecular target of imidazo[1,2-a]pyridine compounds by generating and sequencing resistant mutants.
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H11 agar supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Imidazo[1,2-a]pyridine compound
-
Genomic DNA extraction kit
-
Next-generation sequencing (NGS) platform and reagents
Procedure:
-
Plate a high density of M. tuberculosis H37Rv cells (~10^8 to 10^9 CFU) onto Middlebrook 7H11 agar plates containing the imidazo[1,2-a]pyridine compound at a concentration of 5-10 times the MIC.
-
Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.
-
Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.
-
Extract genomic DNA from the resistant mutants and the parental wild-type strain.
-
Perform whole-genome sequencing of the resistant and wild-type strains using an NGS platform.
-
Compare the genome sequences of the resistant mutants to the wild-type strain to identify single nucleotide polymorphisms (SNPs) or other mutations.
-
A consistent mutation in a specific gene across independently isolated resistant mutants strongly suggests that the protein encoded by that gene is the drug's target. For imidazo[1,2-a]pyridines, mutations are frequently identified in the qcrB gene.[1][2]
Visualizations
Caption: Mechanism of action of Imidazo[1,2-a]pyridines.
Caption: Workflow for identifying the molecular target.
References
- 1. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 2. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 2-(Trifluoromethyl)imidazo[1,2-a]pyridines?
A1: The primary methods for synthesizing the imidazo[1,2-a]pyridine core involve the condensation of a 2-aminopyridine with a suitable carbonyl compound or its equivalent. For 2-(Trifluoromethyl)imidazo[1,2-a]pyridines, key strategies include:
-
Reaction with α-haloketones: A classic approach involves the reaction of a substituted 2-aminopyridine with a trifluoromethyl-containing α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone. This method is often effective but requires the synthesis of the specialized haloketone.[1]
-
Multi-component reactions: One-pot syntheses involving a 2-aminopyridine, an aldehyde, and a trifluoromethyl-containing component (like a trifluoromethylated alkyne) can provide a more convergent and efficient route.[2]
-
Metal-catalyzed cross-coupling and cyclization: Various transition-metal-catalyzed reactions, particularly those using copper or palladium, have been developed to construct the imidazo[1,2-a]pyridine ring system.[3] These methods often offer good functional group tolerance.
-
Metal-free synthesis: To address environmental concerns, metal-free protocols have been developed, often utilizing catalysts like iodine or operating under high-temperature conditions.[4]
Q2: Why is the trifluoromethyl group challenging to introduce and work with in this synthesis?
A2: The trifluoromethyl (CF3) group presents unique challenges due to its strong electron-withdrawing nature.[5] This property can significantly decrease the nucleophilicity of the pyridine ring and the exocyclic amino group of the 2-aminopyridine starting material, making subsequent reactions more difficult.[6] Additionally, trifluoromethyl-containing building blocks can be expensive and may have limited commercial availability.
Q3: What are some common side reactions observed during the synthesis of this compound?
A3: Side reactions can lower the yield and complicate purification. Common side reactions include:
-
Formation of regioisomers: Depending on the substitution pattern of the starting 2-aminopyridine, different regioisomers of the product can be formed.
-
Homo-coupling: In cross-coupling reactions, the formation of biaryl products from the coupling of two aryl halide molecules can occur, often due to catalyst decomposition or the presence of oxygen.[6]
-
Protodeboronation: In Suzuki reactions involving boronic acids, the boronic acid reagent can be replaced by a hydrogen atom from the solvent or base. This can be minimized by using anhydrous conditions.[6]
-
Over-alkylation or multiple substitutions: If the reaction conditions are not carefully controlled, further reactions on the product may occur.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Reduced nucleophilicity of the 2-aminopyridine derivative: The electron-withdrawing trifluoromethyl group deactivates the starting material.[6] | • Use a stronger coupling reagent if applicable (e.g., HATU or PyBOP for amide couplings).[6]• Increase the reaction temperature or prolong the reaction time, monitoring for decomposition.• Employ a more active catalyst system in cross-coupling reactions. |
| Poor quality of reagents or solvents: Impurities in starting materials or the presence of water can inhibit the reaction. | • Ensure the purity of the 2-aminopyridine and the trifluoromethyl-containing reagent. A lower than expected melting point can indicate impurities.[6]• Use anhydrous and degassed solvents, especially for metal-catalyzed reactions.[6] | |
| Inefficient reaction conditions: The chosen catalyst, base, or solvent may not be optimal. | • Screen different catalysts (e.g., various copper or palladium sources) and ligands.• Test a range of bases (e.g., K2CO3, Cs2CO3, organic bases).• Consider alternative solvents with different polarities and boiling points. | |
| Incomplete Reaction (Starting Material Remains) | Insufficient reaction time or temperature. | • Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.• Extend the reaction time. |
| Catalyst deactivation. | • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction to prevent catalyst oxidation.[6]• Use fresh catalyst or a higher catalyst loading. | |
| Formation of Multiple Products/Byproducts | Lack of regioselectivity. | • Modify the substitution pattern on the 2-aminopyridine to favor the desired regioisomer.• Adjust the reaction conditions (e.g., temperature, solvent) as selectivity can be temperature-dependent. |
| Side reactions due to reactive intermediates. | • Lower the reaction temperature to minimize the formation of undesired byproducts.• Change the order of reagent addition. | |
| Difficulty in Product Purification | Similar polarity of product and byproducts. | • Optimize the reaction to minimize byproduct formation.• Employ alternative purification techniques such as preparative HPLC or crystallization in addition to column chromatography. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound via Condensation with 3-Bromo-1,1,1-trifluoroacetone
-
Preparation: To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq.), sodium bicarbonate (2.0 eq.), and a suitable solvent (e.g., ethanol or DMF).
-
Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the mixture at reflux for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridines
-
Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine the substituted 2-aminopyridine (1.0 eq.), the trifluoromethyl-containing coupling partner (e.g., a trifluoromethylated alkyne, 1.5 eq.), a copper catalyst (e.g., CuI, 10 mol%), and a suitable ligand (if required).
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by a base (e.g., K2CO3 or Cs2CO3, 2.0 eq.).
-
Reaction: Heat the reaction mixture at the specified temperature (e.g., 80-120 °C) for the required time (typically 12-24 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the mixture, filter it through a pad of Celite to remove the catalyst, and wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting failed reactions in the synthesis of this compound.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
optimizing reaction conditions for imidazo[1,2-a]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors related to reactants, catalysts, and reaction conditions. Consider the following troubleshooting steps:
-
Reactant Quality: Ensure the purity of your starting materials, particularly the 2-aminopyridine and the carbonyl compound or its equivalent. Impurities can interfere with the reaction.
-
Catalyst Selection and Activity: The choice of catalyst is crucial and often depends on the specific reaction.
-
For copper-catalyzed reactions, CuBr and CuI have been shown to be effective.[1] Ensure the catalyst is not deactivated.
-
Iodine has been successfully used as a cost-effective and environmentally friendly catalyst.[2][3]
-
In some cases, a catalyst-free approach at elevated temperatures or under microwave irradiation might be effective.[4]
-
-
Solvent Effects: The solvent plays a significant role in reaction efficiency.
-
Temperature Optimization: The optimal reaction temperature can vary significantly.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient or excessive reaction times can lead to low yields or the formation of side products.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant formation of side products in my reaction mixture. How can I minimize them?
-
Answer: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Carefully controlling the reaction temperature can often minimize the formation of undesired byproducts. Gradual heating and maintaining a stable temperature throughout the reaction are recommended.
-
Choice of Base: In reactions requiring a base, the nature and amount of the base can influence the product distribution. Consider screening different bases (e.g., K₂CO₃, NaHCO₃) to find the one that favors the desired product.[8]
-
Atmosphere: For reactions sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis-related side products. Conversely, some reactions utilize air as the oxidant.[1]
-
Issue 3: Poor Regioselectivity
-
Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity is critical, especially when using substituted 2-aminopyridines.
-
Steric and Electronic Effects: The substitution pattern on both the 2-aminopyridine and the coupling partner can influence the regioselectivity of the cyclization. Electron-donating groups on the 2-aminopyridine generally favor the reaction.[1]
-
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly impact regioselectivity. Screening different catalyst systems may be necessary to achieve the desired outcome.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: Several synthetic strategies are available, with the choice depending on the desired substitution pattern and available starting materials. Common methods include:
-
Condensation of 2-aminopyridines with α-haloketones: This is a classical and widely used method.[4][8]
-
Multicomponent Reactions (MCRs): These reactions, such as the Groebke-Blackburn-Bienaymé reaction, allow for the one-pot synthesis of highly substituted imidazo[1,2-a]pyridines from simple starting materials.[9][10]
-
Copper-Catalyzed Reactions: Copper catalysts are frequently used to promote the cyclization of 2-aminopyridines with various partners like nitroolefins or acetophenones.[1][5]
-
Iodine-Catalyzed Reactions: Molecular iodine has emerged as an efficient and mild catalyst for these syntheses.[2][6]
Q2: Are there any "green" or environmentally friendly methods for this synthesis?
A2: Yes, there is a growing focus on developing sustainable synthetic protocols. These include:
-
Use of Green Solvents: Reactions have been successfully carried out in water or using biodegradable solvents.[6][11]
-
Catalyst-Free Conditions: Some methods proceed efficiently without the need for a catalyst, often under thermal or microwave conditions.[4]
-
Air as an Oxidant: Certain copper-catalyzed reactions utilize air as an inexpensive and non-toxic oxidant.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the typical reaction conditions for a copper-catalyzed synthesis?
A4: While optimal conditions vary, a typical copper-catalyzed synthesis of imidazo[1,2-a]pyridines might involve:
-
Catalyst: CuBr or CuI (e.g., 10 mol%)
-
Solvent: DMF
-
Temperature: 80°C
-
Atmosphere: Air (as the oxidant)[1]
Data Presentation
Table 1: Comparison of Catalysts for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| CuBr | 10 | DMF | 80 | up to 90 | [1] |
| CuI | 10 | Various | Various | Good to Excellent | [5] |
| Iodine (I₂) | 20 | Water | Room Temp (Ultrasound) | up to 96 | [6] |
| Iodine (I₂) | 5 | Ethanol | Room Temp | Good to Excellent | [2] |
| PdCl₂ | 10 | Toluene | 80 | up to 80 | [12] |
| None | N/A | Solvent-free | 60 | High | [4] |
Table 2: Effect of Solvent on a Copper-Catalyzed Synthesis
| Solvent | Temperature (°C) | Yield (%) | Reference |
| DMF | 80 | 90 | [1] |
| DMSO | 80 | 85 | [1] |
| Toluene | 80 | 65 | [1] |
| Acetonitrile | 80 | 50 | [1] |
| Dioxane | 80 | 45 | [1] |
Experimental Protocols
General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins [1]
-
To a reaction tube, add 2-aminopyridine (1.0 mmol), nitroolefin (1.2 mmol), and CuBr (0.1 mmol).
-
Add DMF (2.0 mL) as the solvent.
-
Stir the reaction mixture at 80°C under an air atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via a Three-Component Reaction [2]
-
In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and 2-aminopyridine (1.0 mmol) in ethanol.
-
Add tert-butyl isocyanide (1.0 mmol) to the mixture.
-
Add iodine (5 mol%) as the catalyst.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the pure product.
Visualizations
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting flowchart for optimizing reaction conditions.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General Method for the Preparation of Electron-Deficient Imidazo[1,2-a]pyridines and Related Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Groebke–Blackburn–Bienaymé Reaction
Welcome to the technical support center for the Groebke–Blackburn–Bienaymé (GBB) reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experiments.
Troubleshooting Guide
This guide addresses specific challenges that may arise during the Groebke–Blackburn–Bienaymé reaction, with a focus on the formation of common side products.
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired GBB product and formation of a linear peptide-like side product. | Formation of a classic Ugi adduct . This is particularly common when using aliphatic aldehydes .[1][2] | - Reagent Selection: If possible, consider using an aromatic aldehyde, as they are less prone to forming Ugi adducts. - Catalyst Choice: Experiment with different Lewis or Brønsted acid catalysts. For instance, Sc(OTf)₃ is a commonly used catalyst that can be effective.[1] - Solvent System: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are common, but exploring aprotic solvents might disfavor the Ugi pathway in some cases. |
| Formation of an unexpected fused polycyclic indole derivative. | The GBB product, particularly when derived from an indole carbaldehyde, can undergo a subsequent acid-catalyzed intramolecular Pictet-Spengler reaction .[2] | - Acid Catalyst: Reduce the concentration or use a milder Brønsted acid (e.g., acetic acid instead of a strong mineral acid).[1] The Pictet-Spengler reaction is often promoted by strong acidic conditions. - Temperature Control: Perform the reaction at a lower temperature to disfavor the secondary cyclization. - Reaction Time: Monitor the reaction closely and stop it once the desired GBB product has formed, before significant conversion to the Pictet-Spengler product occurs. |
| Isolation of a regioisomer of the expected GBB product. | Formation of an "inverse" GBB product . This is a known issue with specific heterocyclic amines, such as 2-aminopyrimidines , where the cycloaddition can occur via a different nitrogen atom of the amidine. | - Amidine Selection: Be aware of this possibility when using symmetrical or electronically ambiguous amidines. If alternative starting materials are available, consider those. - Careful Characterization: Use 2D NMR techniques (e.g., HMBC, NOESY) to definitively confirm the structure of the product. The regioisomers can have very similar spectroscopic properties. |
| Observation of a product with a lower molecular weight than expected, corresponding to the loss of a halogen atom. | Dechlorination or loss of another halogen. This has been observed as a side reaction, for instance, when a Suzuki-Miyaura reaction precedes the GBB reaction. | - Catalyst Control: If a preceding reaction uses a palladium catalyst, ensure its complete removal before the GBB step, as residual catalyst might promote dehalogenation under the GBB reaction conditions. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential reductive pathways. |
| Formation of multiple unidentified byproducts, especially at elevated temperatures. | General decomposition of starting materials or products. This is a particular concern in sensitive applications like DNA-encoded library synthesis, where high temperatures can lead to DNA degradation. | - Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and stability of the components. Lower temperatures are generally preferred. - Reaction Time: Avoid prolonged reaction times, which can increase the likelihood of decomposition. Monitor the reaction progress to determine the optimal endpoint. |
| Detection of a product with a mass corresponding to the imine intermediate plus the solvent (e.g., methanol). | Formation of a methanol adduct with the intermediate Schiff base. This is more likely with electron-poor aminoazoles. | - Solvent Choice: While methanol is a common solvent, consider using a less nucleophilic solvent like acetonitrile or a non-protic solvent to avoid the formation of such adducts. - Dehydrating Agent: The addition of a dehydrating agent (e.g., molecular sieves) can help to drive the equilibrium towards the desired imine and subsequent GBB product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Groebke–Blackburn–Bienaymé reaction?
A1: The most frequently encountered side products include:
-
Ugi-type adducts , which are linear peptide-like structures, often seen with aliphatic aldehydes.[1][2]
-
Pictet-Spengler products , which are fused polycyclic systems that can form in a subsequent reaction when using indole-based aldehydes.[2]
-
"Inverse" GBB regioisomers , which can arise from the use of certain heterocyclic amines like 2-aminopyrimidines.
-
Solvent adducts (e.g., with methanol), which can form with the intermediate imine.
Q2: How can I minimize the formation of Ugi adducts when using aliphatic aldehydes?
A2: While challenging, you can try several strategies:
-
Catalyst Screening: The choice of Lewis or Brønsted acid can influence the selectivity. It is recommended to screen a variety of catalysts.
-
Solvent Effects: The polarity and proticity of the solvent can play a role. Experiment with different solvents to find conditions that favor the GBB pathway.
-
Temperature and Concentration: Systematically vary the reaction temperature and concentration of reactants. Sometimes, more dilute conditions or lower temperatures can favor the desired cyclization.
Q3: I am using an indole-3-carboxaldehyde and getting a complex mixture. What could be happening?
A3: It is highly likely that your desired GBB product is forming and then undergoing an acid-catalyzed intramolecular Pictet-Spengler reaction.[2] This secondary reaction leads to a more complex, fused polycyclic indole structure. To mitigate this, try using a milder acid catalyst, lowering the reaction temperature, and reducing the reaction time.
Q4: Are there any known issues with the isocyanide component leading to side products?
A4: While less commonly reported as a primary issue in the GBB reaction itself compared to other side reactions, isocyanides are reactive compounds. Under certain conditions, especially with residual moisture or strong acids, they can be prone to hydrolysis to the corresponding formamide or polymerization. To avoid this:
-
Use high-purity, dry isocyanides.
-
Ensure your reaction is conducted under anhydrous conditions.
-
Avoid excessively harsh acidic conditions if possible.
Experimental Protocols & Data
General Experimental Protocol for the Groebke–Blackburn–Bienaymé Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction vial equipped with a magnetic stir bar, add the heterocyclic amine (1.0 mmol), the aldehyde (1.2 mmol), and the chosen solvent (e.g., methanol, 5 mL).
-
Add the acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add the isocyanide (1.2 mmol) to the mixture.
-
Seal the vial and stir the reaction at the desired temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired GBB product.
-
Characterize the product and any isolated side products by ¹H NMR, ¹³C NMR, and HRMS.
Quantitative Data on Side Product Formation
The formation of side products is highly dependent on the specific substrates and reaction conditions. Below is a qualitative summary of trends observed in the literature.
| Substrate Class | Common Side Product | Conditions Favoring Side Product |
| Aliphatic Aldehydes | Ugi Adduct | The exact conditions are substrate-dependent, but this pathway competes with the GBB cyclization.[1][2] |
| Indole Carbaldehydes | Pictet-Spengler Product | Strong acid catalysis, elevated temperatures.[2] |
| 2-Aminopyrimidines | "Inverse" GBB Regioisomer | Inherent reactivity of the substrate. |
| Electron-poor Aminoazoles | Methanol Adduct | Use of methanol as a solvent. |
Quantitative data comparing the yields of GBB products and specific side products under varied conditions is not extensively tabulated in the literature, highlighting the need for empirical optimization for each new reaction.
Visualizing Reaction Pathways
To better understand the relationship between the desired GBB reaction and common side reactions, the following diagrams illustrate the key pathways.
This diagram illustrates the central role of the imine intermediate, which can proceed to the desired Groebke–Blackburn–Bienaymé product or, under certain conditions, lead to the formation of a Ugi-type side product. Furthermore, the GBB product itself can be a precursor to a subsequent Pictet-Spengler reaction.
References
- 1. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 2. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for imidazo[1,2-a]pyridine derivatives?
The most prevalent purification methods for this class of compounds are flash silica gel chromatography and recrystallization.[1][2] For reactions that are particularly clean, chromatographic purification may sometimes be omitted.[3] In instances requiring very high purity or for challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is also utilized.[1]
Q2: My imidazo[1,2-a]pyridine derivative is a solid. How do I choose a suitable recrystallization solvent?
Recrystallization is an effective purification method for solid derivatives.[1] The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Common solvents successfully used for the recrystallization of imidazo[1,2-a]pyridines include ethanol and methanol.[1][4] A solvent system (a mixture of two or more solvents) can also be employed to achieve the desired solubility profile.
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out," where the solute separates as a liquid rather than a solid, often occurs when the boiling point of the solvent is higher than the melting point of the compound.[1] To address this, you can try the following:
-
Use a lower-boiling point solvent.
-
Increase the volume of the solvent.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.[1]
Q4: How can I remove residual palladium catalyst from my reaction mixture?
Residual palladium from cross-coupling reactions is a common and critical impurity to remove, especially in drug development. Methods include:
-
Filtration: For heterogeneous catalysts (e.g., Pd on carbon), simple filtration through a pad of Celite can be effective.
-
Palladium Scavengers: These are materials, often silica-based with functional groups (like thiols), that selectively bind to palladium. The product is purified by stirring the reaction mixture with the scavenger and then filtering it off.
-
Activated Carbon: Treatment with activated carbon can also adsorb palladium impurities.
-
Crystallization: In some cases, crystallization can effectively separate the desired compound from palladium residues, especially when combined with additives that keep the palladium in the mother liquor.
Troubleshooting Guides
Issue 1: Poor Separation or Low Yield in Column Chromatography
Symptoms:
-
Your compound streaks or elutes as a broad band on the TLC plate.
-
You have low or no recovery of your product from the column.
-
Fractions are contaminated with impurities of similar polarity.
Possible Causes & Solutions:
-
Compound Stability: Imidazo[1,2-a]pyridine derivatives, being basic heterocycles, can interact strongly with the acidic surface of silica gel, leading to streaking or even decomposition.[1]
-
Recommendation: Before running a column, assess the stability of your compound by performing a 2D TLC. Spot the compound, run the plate, then rotate it 90 degrees and elute again in the same solvent. Any degradation will appear as spots that are not on the diagonal.[1]
-
Solution: If instability is observed, switch to a more inert stationary phase such as neutral alumina or deactivated silica gel.[1]
-
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing co-elution with impurities, or too low, resulting in poor mobility and band broadening.
-
Recommendation: The ideal Rf value for the target compound on a TLC plate should be between 0.2 and 0.4 for effective separation on a column.[1]
-
Solution: A common and effective solvent system is a mixture of hexane and ethyl acetate.[1] The polarity can be fine-tuned by adjusting the ratio. For more polar compounds, adding a small amount of methanol may be necessary. To mitigate streaking with these basic compounds, adding a small amount of triethylamine (0.1–2.0%) to the mobile phase is often effective.
-
-
Sample Overloading or Poor Solubility: Applying too much sample or using a loading solvent in which the compound is too soluble can lead to broad bands and poor separation.
-
Solution: If the crude material is not soluble in the eluent, use a "dry loading" technique (See Protocol 2). This involves pre-adsorbing the compound onto a small amount of silica gel before adding it to the column.
-
-
Presence of Regioisomers: The synthesis of substituted imidazo[1,2-a]pyridines can sometimes lead to the formation of regioisomers, which often have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution: While challenging, separation can sometimes be achieved with preparative HPLC. For definitive structural confirmation of the isolated isomers, 2D NMR techniques like HMBC and NOESY are essential.
-
Issue 2: Residual Palladium Catalyst After Synthesis
Symptoms:
-
The purified product has a greyish or black tint.
-
ICP-MS or other analytical methods detect unacceptable levels of palladium.
Data on Palladium Scavenger Efficiency
The choice of palladium scavenger can be critical and depends on the palladium oxidation state and the reaction conditions. Thiol-based scavengers are generally effective for Pd(II) species.
| Scavenger Type | Example Product | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Polystyrene-bound TMT | Faropenem Sodium | 1500-1600 | < 10 | > 99.4 |
| SPM32 (Thiol-functionalized silica) | Pharmaceutical Intermediate | Not specified | Not specified | High (DoE optimized) |
| Nuchar AquaGuard Carbon + 1,2-ethanedithiol | Not specified | 9100 | < 273 | > 97 |
This table is a compilation of data from multiple sources to illustrate scavenger effectiveness.
Experimental Protocols
Protocol 1: Recrystallization of an Imidazo[1,2-a]pyridine Derivative
This protocol provides a general guideline for the purification of a solid imidazo[1,2-a]pyridine derivative.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating and agitating until the solid just dissolves. Allow the solution to cool to room temperature, then place it in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the solvent may be too good; a co-solvent (anti-solvent) may be needed.
-
Dissolution: Transfer the bulk of the crude solid to an appropriately sized Erlenmeyer flask. Add the chosen solvent in portions, heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is highly colored, you may add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals in a vacuum oven.
Protocol 2: Purification by Flash Column Chromatography (Dry Loading)
This method is ideal when the crude product has poor solubility in the column eluent.
-
Eluent Selection: Determine the optimal solvent system using TLC. A common starting point for imidazo[1,2-a]pyridines is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf of 0.2-0.4 for the desired compound.[1]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed. Drain the excess solvent until the level is just above the silica surface.
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add silica gel (approximately 5-10 times the mass of your crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Loading: Carefully add the silica gel-adsorbed sample to the top of the packed column, creating a thin, even layer. Gently tap the column to settle the powder. Carefully add a thin layer of sand on top of the sample layer.
-
Elution: Carefully add the eluent to the column and begin elution, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Removal of Heterogeneous Palladium Catalyst by Celite Filtration
This protocol is for the removal of solid-supported palladium catalysts like Palladium on Carbon (Pd/C).
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel that fits your collection flask. Add a layer of Celite (1-2 cm thick).
-
Pack the Pad: Gently press down on the Celite to create a compact and level bed. Pre-wet the Celite pad with the solvent used in the reaction. This helps to ensure a well-packed bed and removes fine particles.
-
Dilute the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. This prevents clogging of the filter bed.
-
Filter the Mixture: Carefully pour the diluted reaction mixture onto the Celite pad. Apply a gentle vacuum to the filtration flask. The filtrate should be clear and free of black palladium particles.
-
Wash the Pad: Wash the filter cake and the Celite pad with fresh solvent to ensure all of the desired product is recovered.
-
Collection: The combined filtrate contains your product, now free from the heterogeneous palladium catalyst. This solution can then be concentrated and subjected to further purification if necessary.
References
Technical Support Center: Trifluoromethylated Imidazo[1,2-a]pyridines
Welcome to the Technical Support Center for Trifluoromethylated Imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals working with this important class of compounds. Here you will find troubleshooting guides for common experimental challenges, frequently asked questions regarding stability issues, and detailed experimental protocols.
I. Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of trifluoromethylated imidazo[1,2-a]pyridines.
Synthesis via Groebke-Blackburn-Bienaymé (GBB) Reaction
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component method for synthesizing 3-aminoimidazo[1,2-a]pyridines. However, challenges can arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine Formation: The initial condensation between the 2-aminopyridine and the aldehyde may be slow or incomplete. 2. Catalyst Inactivity: The Lewis or Brønsted acid catalyst may be deactivated by moisture or basic impurities. 3. Poor Isocyanide Reactivity: Sterically hindered or electron-poor isocyanides can exhibit reduced reactivity. 4. Unsuitable Solvent: The solvent may not adequately solubilize all reactants or may interfere with the reaction. | 1. Pre-formation of Imine: Stir the 2-aminopyridine and aldehyde together for a period before adding the isocyanide and catalyst. The use of a dehydrating agent like trimethyl orthoformate can also drive this equilibrium. 2. Catalyst Choice and Handling: Use anhydrous solvents and reagents. Consider screening different catalysts such as Sc(OTf)₃, Yb(OTf)₃, or Brønsted acids like p-toluenesulfonic acid (p-TSA). 3. Optimize Reaction Conditions: For less reactive isocyanides, increasing the reaction temperature or time may be necessary. 4. Solvent Screening: While methanol or ethanol are common, consider other solvents like acetonitrile (ACN) or dimethylformamide (DMF), especially if solubility is an issue. |
| Formation of Side Products | 1. Ugi Reaction Products: If water is present, the classic Ugi four-component reaction can compete, leading to the formation of α-acylamino carboxamide byproducts. 2. Self-condensation of Aldehyde: Aldehydes can undergo self-condensation, especially under basic conditions. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry. The use of molecular sieves can be beneficial. 2. Order of Addition: Add the isocyanide last to minimize its reaction with other components before the desired cyclization. |
| Difficulty in Product Isolation | 1. Product is Highly Soluble in the Reaction Solvent: The product may be difficult to precipitate or extract. 2. Emulsion Formation During Workup: The presence of polar solvents and salts can lead to emulsions during aqueous extraction. | 1. Solvent Removal and Trituration: After the reaction, remove the solvent under reduced pressure and attempt to triturate the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation. 2. Extraction Optimization: Use a brine wash to break emulsions. If the product is basic, it can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent. |
Purification Challenges
The unique properties of fluorinated compounds can present challenges during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) in HPLC | 1. Secondary Interactions: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact with residual acidic silanols on the silica-based stationary phase. 2. Metal Chelation: The heterocyclic core can chelate metal ions present in the HPLC system or on the column. | 1. Use of Additives in Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to mask the silanol groups. 2. Use of a Deactivated Column: Employ an end-capped column or a column specifically designed for the analysis of basic compounds. 3. Addition of a Chelating Agent: In some cases, adding a chelating agent like EDTA to the mobile phase can improve peak shape. |
| Low Recovery After Column Chromatography | 1. Compound Instability on Silica Gel: The acidic nature of silica gel can cause degradation of sensitive compounds. 2. Strong Adsorption to Stationary Phase: The polarity of the compound may lead to irreversible binding to the silica gel. | 1. Deactivate Silica Gel: Pre-treat the silica gel with a base like triethylamine (by adding ~1% TEA to the eluent). 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or reverse-phase chromatography for purification. 3. Minimize Contact Time: Use flash chromatography to reduce the time the compound is in contact with the stationary phase. |
| Co-elution of Impurities | 1. Structurally Similar Impurities: Byproducts from the synthesis may have similar polarity to the desired product. | 1. Optimize Eluent System: Perform a thorough TLC screening with various solvent systems of different polarities and selectivities. A gradient elution may be necessary. 2. Use a High-Resolution Column: Employ a column with a smaller particle size for better separation. 3. Consider an Alternative Chromatographic Technique: If normal-phase chromatography is insufficient, explore reverse-phase or ion-exchange chromatography. |
II. FAQs on Stability Issues
This section addresses frequently asked questions regarding the stability of trifluoromethylated imidazo[1,2-a]pyridines.
Q1: What are the primary degradation pathways for imidazo[1,2-a]pyridines?
A1: Imidazo[1,2-a]pyridines can be susceptible to several degradation pathways, including:
-
Hydrolysis: The imidazo[1,2-a]pyridine ring can be sensitive to both acidic and basic conditions, potentially leading to ring-opening. For instance, zolpidem, a well-known imidazo[1,2-a]pyridine, degrades under acidic and basic conditions to form "zolpacid" through hydrolysis of the acetamide side chain.[1][2]
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[2]
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The specific degradation products will depend on the substitution pattern of the molecule.[2]
Q2: How does the trifluoromethyl group affect the stability of the imidazo[1,2-a]pyridine core?
A2: The trifluoromethyl (CF₃) group is a strong electron-withdrawing group and can have several effects on the stability of the imidazo[1,2-a]pyridine ring:
-
Electronic Effects: The electron-withdrawing nature of the CF₃ group can decrease the electron density of the heterocyclic ring system, which may increase its stability towards oxidative degradation. However, it can also make the ring more susceptible to nucleophilic attack.
-
Metabolic Stability: The C-F bond is very strong, and the CF₃ group can block sites of metabolic oxidation. This often leads to increased metabolic stability and a longer biological half-life.
-
Physicochemical Properties: The CF₃ group increases the lipophilicity of the molecule, which can influence its solubility and interaction with biological targets.
Q3: What are the typical conditions for conducting forced degradation studies on these compounds?
A3: Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.[3] Typical stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines, include:[2][3]
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105 °C) for a defined period.
-
Photodegradation: Exposing the solid or a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
III. Data Presentation
The following table provides illustrative quantitative data on the degradation of a related heterocyclic compound, flupirtine, under various stress conditions. This data is intended to provide a general understanding of the potential stability profile of nitrogen-containing heterocyclic compounds. Note: This data is not for a specific trifluoromethylated imidazo[1,2-a]pyridine and should be used for illustrative purposes only.
Table 1: Illustrative Degradation Data for a Heterocyclic Compound (Flupirtine) Under Forced Degradation Conditions [5]
| Stress Condition | Time (h) | % Degradation of Parent Compound | Major Degradation Products Formed |
| Acidic Hydrolysis (1 M HCl, RT) | 24 | ~29.87% | D1, D4 |
| Basic Hydrolysis (0.01 M NaOH, RT) | 24 | ~29.84% | D1, D2 |
| Oxidative Degradation (30% H₂O₂, RT) | 24 | ~21.73% | D1, D4 |
| Photodegradation (Solid State) | - | ~15.34% | D1, D4 |
| Thermal Degradation (Solid State, 105 °C) | 72 | ~8.92% | D1 |
*D1, D2, and D4 represent different degradation products identified in the study.[5]
IV. Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of trifluoromethylated imidazo[1,2-a]pyridines.
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation profile of a trifluoromethylated imidazo[1,2-a]pyridine under various stress conditions and to identify potential degradation products.
Materials:
-
Trifluoromethylated imidazo[1,2-a]pyridine test compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Hot air oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature and at 60 °C.
-
Withdraw aliquots at different time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Follow the same procedure as for acidic hydrolysis, neutralizing the aliquots with 1 M HCl.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at different time points and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105 °C in a hot air oven.
-
Collect samples at various time points (e.g., 24, 48, 72 hours).
-
Dissolve the samples in a suitable solvent and dilute to a known concentration for HPLC analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound (in a quartz cuvette) to light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, prepare solutions of the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
An example of a starting HPLC method could be:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or triethylamine as a modifier if needed for peak shape).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm).
-
-
Calculate the percentage of degradation for the parent compound and the percentage of formation of each degradation product.
-
Protocol 2: Liver Microsomal Stability Assay
Objective: To assess the in vitro metabolic stability of a trifluoromethylated imidazo[1,2-a]pyridine in liver microsomes.
Materials:
-
Test compound (10 mM stock in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cold acetonitrile with an internal standard
-
96-well plates
-
Incubator shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For a negative control, add buffer instead of the NADPH system.
-
-
Time Points and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.
-
-
Protein Precipitation:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
V. Mandatory Visualization
This section provides diagrams of signaling pathways and experimental workflows relevant to the study of trifluoromethylated imidazo[1,2-a]pyridines.
Signaling Pathways
Caption: Inhibition of STAT3/NF-κB signaling by trifluoromethylated imidazo[1,2-a]pyridines.
Caption: Dual inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylated imidazo[1,2-a]pyridines.
Experimental Workflows
Caption: Workflow for conducting a forced degradation study.
Caption: Workflow for a liver microsomal stability assay.
References
- 1. biomedres.us [biomedres.us]
- 2. irjet.net [irjet.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Poisoning in Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst poisoning that can arise during your experiments, leading to decreased reaction yields and catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis is giving low to no yield. Could catalyst poisoning be the cause?
A1: Yes, catalyst poisoning is a significant factor that can lead to low or no yield in the synthesis of imidazo[1,2-a]pyridines. Both palladium and copper catalysts, commonly used for this synthesis, are susceptible to poisoning by various species present in the reaction mixture. The primary culprits are often the nitrogen-containing starting materials or the product itself.
Q2: What are the most common catalyst poisons in imidazo[1,2-a]pyridine synthesis?
A2: The most common catalyst poisons include:
-
Nitrogen-Containing Compounds: The starting material, 2-aminopyridine, and the imidazo[1,2-a]pyridine product can act as strong ligands, coordinating to the metal center (Palladium or Copper) and deactivating the catalyst. This is often referred to as the "2-pyridyl problem" in cross-coupling reactions.
-
Sulfur Compounds: Trace impurities of sulfur-containing compounds in the reagents, particularly in α-haloketones, can irreversibly poison palladium catalysts.
-
Halide Anions: An excess of halide anions (e.g., from the α-haloketone) can sometimes inhibit the catalytic cycle.
-
Other Impurities: Impurities from solvents, reagents, or previous reaction steps can also contribute to catalyst deactivation.
Q3: How can I determine if my catalyst is being poisoned?
A3: Observing the following may indicate catalyst poisoning:
-
A significant drop in reaction yield compared to established protocols.
-
The reaction stalls before completion, even with extended reaction times.
-
The formation of palladium black (in the case of palladium catalysis) can indicate catalyst agglomeration and deactivation.
-
Inconsistent results between batches of reagents.
A simple diagnostic experiment is to add a small amount of fresh catalyst to a stalled reaction. If the reaction proceeds, it is a strong indication of catalyst deactivation.
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Imidazo[1,2-a]pyridine Synthesis
If you are experiencing low yields in your palladium-catalyzed synthesis, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by 2-Aminopyridine or Product | 1. Use a higher catalyst loading. 2. Employ a ligand that can shield the metal center. 3. Add the 2-aminopyridine slowly to the reaction mixture. | The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. Using more catalyst can compensate for the poisoned portion. A bulky ligand can prevent the pyridine from binding as strongly. Slow addition maintains a low concentration of the potential poison. |
| Sulfur Impurities in α-Haloketone | 1. Purify the α-haloketone before use (e.g., by recrystallization or chromatography). 2. Use a sulfur scavenger. | Sulfur compounds are known to be potent poisons for palladium catalysts. |
| Ligand Degradation | 1. Ensure an inert atmosphere (e.g., Argon or Nitrogen). 2. Use high-purity, degassed solvents. | Phosphine ligands are susceptible to oxidation, which can deactivate the catalyst. |
Issue 2: Low Yield in Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis
For copper-catalyzed reactions, the following troubleshooting guide may be helpful:
| Potential Cause | Troubleshooting Step | Rationale |
| Product Inhibition | 1. Optimize reaction time and temperature to maximize conversion before significant product accumulation. 2. Consider a continuous flow setup where the product is removed as it is formed. | The imidazo[1,2-a]pyridine product can coordinate to the copper catalyst and inhibit its activity. |
| Air Sensitivity of Cu(I) Catalyst | 1. Use a ligand that stabilizes the Cu(I) oxidation state. 2. Maintain a strictly inert atmosphere. | Cu(I) catalysts can be oxidized to the less active Cu(II) state in the presence of air. |
| Inappropriate Solvent | 1. Screen different solvents. | The choice of solvent can significantly impact the solubility of the catalyst and reagents, as well as the reaction rate. For some copper-catalyzed syntheses of imidazo[1,2-a]pyridines, DMF has been found to be an effective solvent.[1] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Regeneration (Pd/C)
This protocol is a general guideline for the regeneration of palladium on carbon (Pd/C) catalysts that may have been poisoned by nitrogen-containing compounds.
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol
-
Reducing agent (e.g., sodium borohydride or hydrazine hydrate)
-
Centrifuge and centrifuge tubes
Procedure:
-
Wash the inactivated Pd/C catalyst with deionized water (2-3 times) followed by centrifugation to separate the catalyst.
-
Wash the catalyst with methanol (2-3 times) followed by centrifugation.
-
Treat the catalyst with a suitable reducing agent. The choice of reducing agent and conditions will depend on the nature of the catalyst and the poison.
-
After treatment with the reducing agent, wash the catalyst again with methanol (1-2 times) and centrifuge to remove the excess reducing agent and byproducts.
-
Finally, wash the catalyst with deionized water and centrifuge to remove the methanol.
-
The regenerated catalyst can then be dried under vacuum for reuse.
Note: The activity of the regenerated catalyst should be tested on a small scale before being used in a large-scale reaction. The activity of a regenerated Pd/C catalyst can be recovered to 90-95% of its original activity with this method.[2]
Protocol 2: Testing for Catalyst Poisoning by a Substrate or Product
This experiment can help determine if a starting material or the product is inhibiting the catalyst.
Materials:
-
Catalyst (e.g., Pd(OAc)₂, CuI)
-
Ligand (if applicable)
-
Solvent
-
Standard substrate for a known high-yielding reaction catalyzed by the same system (e.g., a simple cross-coupling reaction).
-
Potential poison (e.g., 2-aminopyridine or a synthesized imidazo[1,2-a]pyridine).
Procedure:
-
Set up a standard reaction that is known to proceed to high conversion with your catalytic system.
-
In a parallel reaction vessel, set up the same reaction but add a stoichiometric equivalent of the potential poison (e.g., 2-aminopyridine) relative to the catalyst.
-
Run both reactions under identical conditions and monitor the progress by TLC or LC-MS.
-
A significant decrease in the reaction rate or final conversion in the presence of the added compound indicates that it is acting as a catalyst poison.
Visualizations
Caption: Mechanism of catalyst deactivation by poisoning in imidazo[1,2-a]pyridine synthesis.
Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.
Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis and troubleshooting.
References
Technical Support Center: Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine and related derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the synthesis of imidazo[1,2-a]pyridines can stem from several factors, primarily related to reaction conditions, reagent quality, and the formation of side products. The classical approach involves the condensation of a 2-aminopyridine with a trifluoromethyl-containing α-haloketone. Here are key areas to investigate:
-
Reaction Conditions: Incomplete reaction or decomposition of starting materials or products can significantly lower yields.
-
Temperature: While heating is often necessary, excessive temperatures can lead to degradation. A study on a similar synthesis of 2-phenylimidazo[1,2-a]pyridines highlighted the importance of controlled temperature, with optimal conditions often found around 80°C.
-
Reaction Time: Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[1] Prolonged reaction times may not necessarily increase the yield of the desired product and can lead to the formation of byproducts.
-
-
Reagent Quality:
-
2-Aminopyridine: Ensure the 2-aminopyridine is pure and dry. Impurities can interfere with the reaction.
-
α-Haloketone: The stability of α-haloketones can be an issue. Using freshly prepared or purified reagents is recommended. For instance, in situ generation of phenacyl bromide from acetophenone has been used to avoid handling lachrymatory α-haloketones.[2]
-
Solvent: The choice of solvent is critical. While DMF is commonly used, exploring other high-boiling point solvents or even solvent-free conditions might be beneficial.[3]
-
-
Side Product Formation: The reaction can produce various side products that consume starting materials and complicate purification. Electron-withdrawing groups on the 2-aminopyridine can sometimes increase the reaction rate and yield.[2]
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are the likely side products and how can I minimize them?
Answer:
The formation of multiple products is a common challenge. Likely side products include unreacted starting materials, polymeric materials, and isomers if the pyridine ring is substituted.
-
Minimizing Side Products:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reactant may drive the reaction to completion but can also lead to more side products.
-
Base Selection: If a base is used, its strength and stoichiometry are important. Potassium carbonate is a common choice.[3]
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
-
-
Improving Separation:
Question 3: My reaction is not going to completion, even after extended reaction times. What can I do to improve the conversion rate?
Answer:
Incomplete conversion can be addressed by re-evaluating several aspects of the reaction setup.
-
Catalyst: While many syntheses of imidazo[1,2-a]pyridines are performed without a catalyst, some protocols benefit from one. For example, copper(I) iodide (CuI) has been used in aerobic oxidative syntheses of related compounds.[5]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridines.[2]
-
Solvent Choice: The polarity and boiling point of the solvent can significantly impact reaction rates. High-boiling polar aprotic solvents like DMF or NMP are often effective.[1][3]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.
Caption: A workflow for troubleshooting synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyridines?
A1: The most common synthesis is the Tschitschibabin reaction. The mechanism involves the initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[6]
Q2: Are there alternative, metal-free methods for this synthesis?
A2: Yes, several metal-free approaches have been developed to be more environmentally friendly.[3] These include:
-
Catalyst-free condensation: Reactions performed at room temperature in solvents like DMF with a base such as potassium carbonate.[3]
-
Acid catalysis: Using p-toluenesulfonic acid (pTSA) or sulfuric acid under solventless conditions.[3]
-
Ultrasound-assisted synthesis: Using a KI/tert-butyl hydroperoxide system in water.[5]
Q3: How can I introduce the trifluoromethyl group at other positions of the imidazo[1,2-a]pyridine core?
A3: Direct C-H functionalization is a modern approach to introduce groups at specific positions. For example, hydroxy-trifluoromethylation at the C3 position has been achieved by reacting imidazo[1,2-a]pyridines with trifluoroacetaldehyde in HFIP as a solvent.[7][8] This method is advantageous due to its operational simplicity and mild, metal-free conditions.[8]
Q4: What analytical techniques are recommended for characterizing the final product?
A4: A combination of techniques is essential for unambiguous structure confirmation:
-
NMR Spectroscopy: 1H and 13C NMR are crucial for determining the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
Experimental Protocols & Data
General Synthetic Workflow
The diagram below outlines a typical experimental workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for synthesis.
Protocol: Synthesis via Condensation of 2-Aminopyridine and 3-Bromo-1,1,1-trifluoroacetone
This protocol is a representative example of the Tschitschibabin reaction for synthesizing the target compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the solution.
-
Heating: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 3:1 hexane/ethyl acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product.
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | - | - | - | Good | [5] |
| KI/t-BuOOH | Water | Ultrasound | - | Good | [5] |
| Flavin/Iodine | - | - | - | Good | [5] |
| CBrCl3 | - | 80 | 5 | Very Good | [5] |
| None (Microwave) | PEG-400/Water | 180 | < 1 | High | [2][6] |
| pTSA or H2SO4 | Solvent-free | - | - | Predominant | [3] |
Note: Yields are reported as described in the source literature and may vary based on specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
troubleshooting low reactivity of 2-aminopyridines in cyclization
Technical Support Center: 2-Aminopyridine Cyclization Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low reactivity with 2-aminopyridines in cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-aminopyridine cyclization reaction failing or giving low yields?
A1: The low reactivity of 2-aminopyridines in cyclization reactions is often attributed to several key factors:
-
Reduced Nucleophilicity: The exocyclic amino group (-NH2) is less nucleophilic than in aniline. This is due to the electron-withdrawing nature of the pyridine ring, where the endocyclic nitrogen pulls electron density away from the rest of the ring system, including the C2 position.[1][2]
-
Protonation Under Acidic Conditions: In the presence of acid catalysts, the highly basic pyridine ring nitrogen is readily protonated. This creates a positively charged pyridinium species, which further deactivates the ring and reduces the nucleophilicity of the amino group.[3]
-
Steric Hindrance: Substituents on the pyridine ring, particularly at the C3 or C6 positions, can sterically hinder the approach of the reacting partner to the amino group or prevent the necessary geometry for cyclization.[4]
-
Chelation Interference: The 2-aminopyridine scaffold can act as a bidentate ligand, chelating to metal catalysts. This can sometimes lead to catalyst inhibition or the formation of stable, unreactive complexes, stalling the catalytic cycle.
Q2: How do substituents on the pyridine ring affect the reaction?
A2: The electronic nature of substituents has a significant impact:
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO2, -CN, -CO2Me) on the pyridine ring decrease the electron density of the system, further reducing the nucleophilicity of the 2-amino group and generally leading to lower reaction yields.[4][5]
-
Electron-Donating Groups (EDGs): EDGs (e.g., -OMe, -Me) increase the electron density on the ring, enhancing the nucleophilicity of the amino group and often resulting in higher yields and faster reaction rates.[4]
Q3: Can I use acidic conditions to catalyze the cyclization?
A3: While many cyclizations (like the Pictet-Spengler reaction) traditionally use acid catalysts, this can be problematic for 2-aminopyridines.[6] The pyridine nitrogen is typically more basic than the exocyclic amino group and will be preferentially protonated. This deactivates the system.[3] If acidic conditions are required, very strong acids or high temperatures might be necessary to overcome this deactivation, but this can lead to degradation.[3]
Troubleshooting Guide
Use this section to diagnose and solve specific issues with your cyclization reaction.
Problem 1: No or Minimal Product Formation
If you observe unreacted starting material and no desired product, consider the following causes and solutions.
dot
Caption: Troubleshooting flowchart for no product formation.
Detailed Solutions:
-
Enhance Nucleophilicity: The amino group's nucleophilicity can be increased by deprotonation. The use of a suitable base can generate a more reactive anionic intermediate.
-
Inorganic Bases: K₂CO₃, Cs₂CO₃
-
Stronger Bases: For less reactive systems, stronger bases like NaH or KHMDS may be required.
-
-
Activate the Substrates: Instead of enhancing the amine, activate its reaction partner.
-
Halopyridines: Convert a 2-halopyridine into a more reactive pyridinium salt, which can then undergo substitution with an amine under milder conditions.[7][8]
-
Pyridine N-Oxides: Activating pyridine N-oxides with reagents like PyBroP allows for amination at the C2 position under mild conditions, providing an alternative to direct SNAr.[9]
-
-
Modify Reaction Conditions:
-
Temperature: Increasing the temperature is a common strategy to overcome activation barriers. Reactions that are sluggish at room temperature or 50°C may proceed efficiently at higher temperatures (e.g., 80-150°C).[7][10]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by promoting efficient and rapid heating.[11][12][13][14] This is particularly effective for thermally stable compounds.[11]
-
Problem 2: Low Yield with Side Product Formation
If the reaction proceeds but gives a low yield of the desired product along with significant side products, consider these points.
Potential Cause: Undesired Intramolecular Cyclization In molecules with multiple reactive sites, the pyridine nitrogen itself can act as a nucleophile, leading to unwanted cyclization pathways.[15]
Solution: Protecting Group Strategy
-
Double Protection: Protecting the 2-amino group with two groups can effectively block the reactivity of the nearby pyridine nitrogen, preventing it from participating in side reactions.[15] This strategy ensures that other desired reactions, like substitutions at a remote site, can proceed as intended.[15]
Potential Cause: Competing Reaction Pathways (e.g., Dimerization, Polymerization)
Solutions:
-
Adjust Stoichiometry: Ensure the ratio of reactants is optimal. For intramolecular cyclizations, high dilution conditions can favor the desired reaction over intermolecular side reactions.
-
Modify Catalyst System: The choice of catalyst and ligand is crucial. For metal-catalyzed reactions (e.g., Buchwald-Hartwig, Ullmann), ligand screening is essential. Sterically hindered ligands can sometimes promote the desired reductive elimination step over side reactions. Copper catalysts are also widely used for annulation reactions.[16][17]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize data from literature, illustrating how changing reaction parameters can significantly impact product yield in reactions involving aminopyridines.
Table 1: Effect of Temperature on a Multicomponent Synthesis of 2-Aminopyridines Reaction: Enaminone (1 mmol) + Malononitrile (1 mmol) + Benzylamine (1 mmol), Solvent-Free
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp. | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 40 |
| 4 | 80 | 3 | 85 |
| Data adapted from a study on multicomponent synthesis.[10] |
Table 2: Effect of Catalyst and Conditions in an Ullmann-Type Cyclization Reaction: Intramolecular C-N bond formation
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 120 | 12 | 52 |
| 2 | CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 150 | 12 | 80 |
| 3 | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 150 | 12 | 80 |
| 4 | None | L-proline (20) | K₂CO₃ | DMSO | 150 | 24 | 0 |
| 5 | CuI (10) | None | K₂CO₃ | DMSO | 150 | 24 | <5 |
| Illustrative data based on typical Ullmann reaction optimization.[18] |
Key Experimental Protocols & Workflows
Protocol 1: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines
This protocol is a general method for the condensation of a 2-aminopyridine with an α-haloketone, a common route to imidazo[1,2-a]pyridines.[19][20][21][22][23]
Reagents:
-
2-Aminopyridine derivative (1.0 equiv)
-
α-Bromoketone derivative (1.1 equiv)
-
Sodium Bicarbonate (NaHCO₃) (2.0 equiv)
-
Ethanol (or DMF) as solvent
Procedure:
-
To a microwave reaction vial, add the 2-aminopyridine (1.0 mmol), the α-bromoketone (1.1 mmol), and NaHCO₃ (2.0 mmol).
-
Add ethanol (3-5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120-140°C for 15-30 minutes. Monitor the reaction progress by TLC.[13]
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.
dot
Caption: General workflow for microwave-assisted synthesis.
Protocol 2: Copper-Catalyzed Intramolecular Annulation
This protocol describes a general procedure for the intramolecular C-H amination to form fused heterocyclic systems like pyrido[1,2-a]benzimidazoles.[16][24]
Reagents:
-
N-Aryl-2-aminopyridine substrate (1.0 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (10 mol%)
-
Optional Oxidant (e.g., Fe(NO₃)₃·9H₂O or air)
-
Solvent (e.g., DMSO or DCE)
Procedure:
-
In an oven-dried Schlenk tube, combine the N-aryl-2-aminopyridine substrate (1.0 mmol) and Cu(OAc)₂ (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) or air/O₂ if it's the intended oxidant.
-
Add the anhydrous solvent (e.g., DMSO, 5 mL) via syringe.
-
Heat the reaction mixture at 110-130°C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the cyclized product.
dot
Caption: Simplified catalytic cycle for Cu-catalyzed C-H amination.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 7. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General and mild preparation of 2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis of imidazo[1,2-a]pyridines: a decade update. | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Metal-free annulation of arenes with 2-aminopyridine derivatives: the methyl group as a traceless non-chelating directing group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in the Functionalization of Imidazo[1,2-a]pyridines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective functionalization of imidazo[1,2-a]pyridines. Find troubleshooting guidance for common experimental issues and answers to frequently asked questions.
Troubleshooting Guides
Issue 1: Poor or No Conversion to the Desired Product
You are attempting a C-H functionalization reaction on an imidazo[1,2-a]pyridine substrate, but you observe low conversion of your starting material or no product formation at all.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | - Metal Catalysts: Ensure the catalyst is not oxidized or degraded. Use freshly opened catalyst or consider a pre-activation step if applicable. For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated in situ. - Photocatalysts: Check the age and storage conditions of the photocatalyst. Ensure the light source wavelength is appropriate for the excitation of the catalyst. |
| Inappropriate Reaction Conditions | - Temperature: Some C-H functionalizations require high temperatures to proceed. Gradually increase the reaction temperature. For example, some C3-arylations may require temperatures up to 120 °C. - Solvent: The choice of solvent can be critical. For polar substrates, consider polar aprotic solvents like DMF or DMSO. For nonpolar substrates, toluene or dioxane may be more suitable. Some reactions, like certain halogenations, have shown DMF to be the optimal solvent.[1] - Atmosphere: Many reactions, especially those involving organometallic catalysts, require an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst deactivation. Ensure your reaction setup is properly sealed and purged. |
| Substrate Deactivation | - Electron-withdrawing groups on the imidazo[1,2-a]pyridine ring can decrease its nucleophilicity, making it less reactive towards electrophilic attack. For such substrates, more forcing reaction conditions (higher temperature, longer reaction time, more active catalyst) may be necessary. |
| Incorrect Reagents | - Oxidant/Reductant: Verify the correct oxidant or reductant is being used and that it is active. For example, in some visible light-promoted reactions, an external oxidant may be required.[2] - Base: The choice and amount of base can be crucial. Ensure the pKa of the base is appropriate for the specific C-H bond being activated. |
Issue 2: Incorrect Regioselectivity (e.g., C5-functionalization instead of desired C3)
Your reaction is yielding a different regioisomer than the one you intended to synthesize. For instance, you are targeting the C3 position but observe functionalization at the C5 position.
| Potential Cause | Suggested Solution |
| Inherent Electronic Bias | The C3 position of imidazo[1,2-a]pyridines is the most electron-rich and sterically accessible, making it the default site for many electrophilic and radical functionalizations.[3] To target other positions, specific strategies are often required. |
| Steric Hindrance | A bulky substituent at the C2 or a neighboring position can hinder attack at C3, potentially favoring functionalization at other sites like C5. |
| Use of a Directing Group | To achieve regioselectivity at positions other than C3, a directing group is often necessary. For C5 functionalization, a directing group at the C3 or N1 position can be employed to direct the reaction to the desired site. |
| Reaction Mechanism | - Radical vs. Ionic Pathways: Different reaction mechanisms can lead to different regioselectivities. For example, some radical-mediated reactions may show a preference for the C5 position. Understanding the likely mechanism of your reaction is key. Control experiments, such as adding a radical scavenger, can help elucidate the pathway.[2] - Minisci-type Reactions: These reactions often favor the most electron-deficient position, which can be C5 in certain cases. |
| Catalyst Control | The choice of catalyst can influence regioselectivity. Some transition metal catalysts, in conjunction with specific ligands, can override the inherent reactivity of the substrate to favor a particular regioisomer. |
Issue 3: Formation of Multiple Products or Side Reactions
Your reaction mixture shows the formation of multiple products, including di-substituted products or products arising from unexpected side reactions.
| Potential Cause | Suggested Solution |
| Over-reaction/Di-substitution | - Reaction Time: Reduce the reaction time to minimize the formation of di-substituted products. Monitor the reaction progress by TLC or LC-MS. - Stoichiometry: Use a stoichiometric amount or a slight excess of the limiting reagent to avoid over-functionalization. |
| Homocoupling of Reagents | This is a common side reaction in cross-coupling reactions. Adjusting the catalyst, ligand, or reaction temperature can sometimes minimize this. |
| Decomposition of Starting Material or Product | Some imidazo[1,2-a]pyridine derivatives can be unstable under harsh reaction conditions (e.g., high temperatures, strong acids/bases). Consider using milder conditions if decomposition is suspected. |
| Solvent Participation | In some cases, the solvent can participate in the reaction. Ensure the chosen solvent is inert under the reaction conditions. For example, in some halogenation reactions, the choice of solvent can influence the product distribution.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the inherent regiochemical preference for the functionalization of imidazo[1,2-a]pyridines?
A: The C3 position is the most nucleophilic and sterically accessible position in the imidazo[1,2-a]pyridine scaffold. Consequently, it is the most common site for electrophilic substitution and many direct C-H functionalization reactions.[3] Functionalization at other positions typically requires specific strategies to overcome this inherent preference.
Q2: How can I achieve regioselective functionalization at the C5 position?
A: Achieving C5-selectivity often requires overcoming the natural C3-reactivity. Common strategies include:
-
Steric Hindrance: Introducing a bulky substituent at the C3 position can block it, thereby directing functionalization to the C5 position.
-
Directing Groups: The use of a directing group is a powerful strategy. A directing group, often attached to the N1 or C3 position, can chelate to a metal catalyst and direct the C-H activation to the ortho C5 position.
-
Radical Reactions: Certain radical-mediated reactions have shown a preference for the C5 position.
Q3: What are the common methods for C3-arylation of imidazo[1,2-a]pyridines?
A: C3-arylation is a well-established transformation. Common methods include:
-
Palladium-catalyzed direct C-H arylation: This is a widely used method employing a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand and a base.
-
Photoredox catalysis: Visible light-induced methods using a photocatalyst have emerged as a greener alternative for C3-arylation.[2]
-
Metal-free radical arylation: Certain methods utilize radical initiators to achieve C3-arylation without the need for a transition metal catalyst.
Q4: Are there established methods for the functionalization of the pyridine ring (C6, C7, C8 positions)?
A: Yes, while less common than functionalization of the imidazole ring, methods for modifying the pyridine ring exist. These often involve:
-
Halogenation followed by cross-coupling: The pyridine ring can be halogenated, and the resulting halo-imidazo[1,2-a]pyridine can then undergo various cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a range of functional groups.
-
Directed C-H activation: Similar to C5-functionalization, directing groups can be employed to achieve regioselective C-H activation at specific positions on the pyridine ring.
Q5: What are the key challenges in photocatalytic functionalizations of imidazo[1,2-a]pyridines?
A: While powerful, photocatalytic methods can present unique challenges:
-
Light Source: The wavelength and intensity of the light source are critical and must be matched to the absorption spectrum of the photocatalyst.
-
Quenching: The excited state of the photocatalyst can be quenched by various species in the reaction mixture, leading to low efficiency. Thoroughly degassed solvents are often necessary.
-
Reaction Scale-up: Uniform irradiation of the reaction mixture can be challenging on a larger scale. Specialized photoreactors may be required.
Data Presentation
Table 1: Comparison of Conditions for C3-Halogenation of Imidazo[1,2-a]pyridine
| Halogenating Agent | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Reference |
| NaClO₂ | Acetic Acid | DMF | 60 | 87 | [1] |
| NaBrO₂ | Acetic Acid | DMF | 60 | 88 | [1] |
| I₂ | TBHP, Ultrasonic Irradiation | EtOH | RT | up to 96% | [4] |
| NCS | Visible light, Eosin Y | CH₃CN | RT | Moderate | [5] |
| NBS | Visible light, Eosin Y | CH₃CN | RT | Moderate | [5] |
Table 2: Regioselectivity in Direct C-H Arylation of 2-Phenylimidazo[1,2-a]pyridine
| Arylating Agent | Catalyst/Ligand | Base | Solvent | Position | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | C3 | Good | N/A |
| Aryl Diazonium Salt | Chlorophyll (photocatalyst) | - | CH₃CN | C3 | up to 85% | [2] |
| Aryl Iodide | CuI | K₃PO₄ | DMSO | C3 | Good | N/A |
Experimental Protocols
Protocol 1: General Procedure for C3-Chlorination of Imidazo[1,2-a]pyridines[1]
-
To a solution of imidazo[1,2-a]pyridine (0.5 mmol) in DMF (2 mL) were added acetic acid (2.0 mmol) and NaClO₂ (1.0 mmol).
-
The reaction mixture was stirred at 60 °C for 10 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with water.
-
The aqueous layer was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired 3-chloroimidazo[1,2-a]pyridine.
Protocol 2: Visible Light-Induced C3-Formylation of Imidazo[1,2-a]pyridines[2]
-
A mixture of the corresponding imidazo[1,2-a]pyridine (0.2 mmol), Rose Bengal (1 mol%), and tetramethylethylenediamine (TMEDA) (0.4 mmol) in CH₃CN (2 mL) was placed in a sealed tube.
-
The reaction mixture was stirred under an air atmosphere and irradiated with a compact fluorescent lamp (CFL, 23 W) at room temperature for the specified time (monitored by TLC).
-
Upon completion, the solvent was evaporated under reduced pressure.
-
The residue was purified by column chromatography on silica gel (EtOAc/hexane) to afford the desired C3-formylated product.
Mandatory Visualizations
Caption: Factors influencing regioselectivity in imidazo[1,2-a]pyridine functionalization.
Caption: A logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine functionalization.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective, Solvent- and Metal-Free Chalcogenation of Imidazo[1,2-a]pyridines by Employing I2 /DMSO as the Catalytic Oxidation System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine for Preclinical Studies
This technical support guide is intended for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine for preclinical studies. It provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and safety information to address common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes for this compound active pharmaceutical ingredient (API) intended for preclinical studies?
A1: For preclinical toxicology studies, the API batch must meet stringent quality criteria. The primary attributes include high purity, typically ≥98%, with a well-characterized impurity profile.[1] All impurities present at a concentration of ≥0.1% should be identified.[1] The material used in toxicology studies qualifies the impurities, meaning subsequent clinical batches must not contain new impurities or higher levels of existing ones.[1]
Q2: What is a typical batch size for preclinical studies?
A2: The required quantity of API can vary significantly depending on the scope of the preclinical studies. Early-stage studies may require only a few grams, while comprehensive toxicology studies in larger animal models can necessitate hundreds of grams to kilograms of the compound.[2] A pilot batch is often produced to demonstrate the scalability of the synthesis, which can be up to ten times the size of the initial laboratory scale.[2]
Q3: What are the main challenges when scaling up the synthesis of this compound?
A3: Key challenges include:
-
Exothermic Reactions: Trifluoromethylation reactions can be highly exothermic, posing a risk of thermal runaway if not properly controlled.
-
Reagent Handling: Reagents like trifluoroacetic anhydride are hazardous, corrosive, and react violently with water.[3][4]
-
Impurity Profile: The impurity profile may change with scale, potentially introducing new, unqualified impurities.
-
Purification: Purification methods that are effective at the lab scale, such as column chromatography, may be less practical and more costly at a larger scale.
Q4: Which synthetic route is most amenable to scale-up?
A4: A scalable synthesis of trifluoromethylated imidazo-fused N-heterocycles has been reported using trifluoroacetic anhydride (TFAA) as the trifluoromethylating reagent.[5][6] This method involves the reaction of a heterocyclic benzylamine with TFAA, followed by dehydrative cyclization. The use of readily available and cost-effective reagents makes this an attractive option for large-scale production.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; side product formation; degradation of starting material or product. | Monitor the reaction progress using HPLC or GC to ensure completion. Optimize reaction temperature; lower temperatures may reduce side product formation. Ensure all reagents and solvents are anhydrous, as moisture can lead to the decomposition of trifluoromethylating agents.[5] |
| Inconsistent Results Between Batches | Variations in raw material quality; poor control of reaction parameters (temperature, addition rate). | Qualify all starting materials to ensure consistent quality. Implement strict process controls, including automated temperature monitoring and controlled addition of reagents. |
| Formation of Unknown Impurities | Side reactions due to localized overheating; presence of impurities in starting materials. | Improve mixing to ensure even heat distribution. Re-purify starting materials if they are suspected to be the source of impurities. Characterize all impurities using techniques like LC-MS and NMR. |
| Difficult Purification | Product and impurities have similar physical properties. | If distillation or crystallization are ineffective, consider reactive crystallization or derivatization to facilitate separation. For large-scale chromatography, optimize the mobile phase and stationary phase for maximum resolution. |
| Thermal Runaway | Poor heat dissipation at a larger scale; rapid addition of exothermic reagents. | Never scale a reaction by more than a factor of three from the previous run.[6][8] Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. Add exothermic reagents slowly and monitor the internal reaction temperature continuously.[6][8] |
Experimental Protocols
Protocol 1: Scalable Synthesis of this compound
This protocol is adapted from a general method for the synthesis of trifluoromethylated imidazo-fused N-heterocycles.[5][6]
Materials:
-
2-Aminopyridine
-
3-Bromo-1,1,1-trifluoropropan-2-one
-
Sodium bicarbonate
-
Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in toluene, add sodium bicarbonate (2.0 eq).
-
Slowly add a solution of 3-bromo-1,1,1-trifluoropropan-2-one (1.1 eq) in toluene at room temperature.
-
Heat the reaction mixture to reflux and monitor by HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system.
Protocol 2: HPLC Purity Analysis
This is a general reverse-phase HPLC method for purity determination of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Preclinical Batch Specifications
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identity | Conforms to the reference standard | 1H NMR, 13C NMR, IR, MS |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Individual Impurity | ≤ 0.1% | HPLC-UV |
| Total Impurities | ≤ 1.0% | HPLC-UV |
| Residual Solvents | As per ICH Q3C guidelines | GC-HS |
| Heavy Metals | As per USP <232> | ICP-MS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Visualizations
Caption: A generalized workflow for the synthesis, purification, and quality control of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. biomedres.us [biomedres.us]
- 2. seed.nih.gov [seed.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
Validation & Comparative
Comparative Efficacy of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives and Other PI3K Inhibitors
A Guide for Researchers and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. This has made PI3K an attractive target for the development of novel anticancer therapies. Among the diverse chemical scaffolds explored, imidazo[1,2-a]pyridine derivatives have emerged as a promising class of PI3K inhibitors. This guide provides a comparative analysis of the efficacy of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives against other well-established PI3K inhibitors, supported by experimental data to aid researchers in their drug discovery and development efforts.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of PI3K inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against the different isoforms of the PI3K enzyme (α, β, γ, and δ). A lower IC50 value indicates a higher potency.
A notable example of a this compound derivative is compound 35 , which has demonstrated potent inhibition of the PI3Kα isoform with an IC50 of 150 nM.[1][2] The trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine core is a key feature of this class of compounds, contributing to their inhibitory activity.
To provide a comprehensive perspective, the table below compares the in vitro efficacy of an exemplary this compound derivative with several clinically relevant PI3K inhibitors. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in experimental conditions. The data presented here is compiled from various sources and should be interpreted with this consideration.
| Compound | Target PI3K Isoform(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Selectivity Profile |
| Compound 35 | PI3Kα | 150[1][2] | Data not available | Data not available | Data not available | Predominantly PI3Kα (based on available data) |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 | Pan-PI3K |
| Buparlisib | Pan-PI3K | 52 | 166 | 262 | 116 | Pan-PI3K[3] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 3 | 33 | 75 | 3 | Pan-PI3K |
| Alpelisib (BYL719) | PI3Kα | 5 | 1200 | 290 | 250 | PI3Kα selective |
| Idelalisib (CAL-101) | PI3Kδ | >1000 | >1000 | >1000 | 2.5 | PI3Kδ selective[4] |
Signaling Pathway and Experimental Workflow
The PI3K/AKT/mTOR pathway is a key signaling cascade downstream of growth factor receptors. Its inhibition is a primary mechanism of action for the compounds discussed.
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of PI3K inhibitors.
The following diagram illustrates a typical workflow for determining the in vitro efficacy of PI3K inhibitors.
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 values of PI3K inhibitors.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the presented data. The following is a representative protocol for a PI3K kinase activity assay.
PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the principles of the Promega ADP-Glo™ Kinase Assay, which was utilized in the characterization of compound 35.[1][2]
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K substrate (e.g., PIP2)
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
Assay plates (e.g., white, 384-well)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well assay plate, add the test compound at various concentrations.
-
Add the PI3Kα enzyme and the lipid substrate PIP2.
-
Initiate the kinase reaction by adding a solution of ATP (e.g., at a final concentration of 25 µM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and to provide the luciferase and luciferin for the detection reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate-reading luminometer.
-
The luminescence signal is proportional to the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Derivatives of this compound represent a promising avenue in the development of novel PI3K inhibitors. Compound 35, for instance, exhibits potent activity against the PI3Kα isoform. When compared to established clinical candidates, the imidazo[1,2-a]pyridine scaffold demonstrates competitive inhibitory potential. However, a comprehensive evaluation of the selectivity profile across all PI3K isoforms is essential to fully understand the therapeutic window and potential off-target effects of these emerging inhibitors. Further structure-activity relationship (SAR) studies on the this compound core may lead to the discovery of even more potent and selective PI3K inhibitors, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Analogs: A Guide to Structure-Activity Relationships
A detailed examination of the structure-activity relationships (SAR) of 2-(trifluoromethyl)imidazo[1,2-a]pyridine analogs reveals critical insights for the development of potent therapeutic agents. This guide synthesizes findings from various studies, presenting comparative data on their biological activities and the experimental protocols used for their evaluation. The strategic placement of a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold has been a focal point in medicinal chemistry, aiming to enhance metabolic stability and potency.
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, with numerous derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4] The introduction of a trifluoromethyl (CF3) group is a common strategy to improve pharmacokinetic and pharmacodynamic properties. This guide focuses on analogs featuring this specific substitution, comparing their performance based on available experimental data.
Quantitative Comparison of Biological Activities
The following table summarizes the in vitro activities of various this compound analogs from different studies. This allows for a direct comparison of their potency against various biological targets.
| Compound ID | Target/Assay | IC50 (µM) | Cell Line | Therapeutic Area | Reference |
| Series 1: PI3Kα Inhibitors | |||||
| 2a | p110α | 0.67 | - | Cancer | [5] |
| 2g | p110α | 0.0018 | - | Cancer | [5] |
| 12 | p110α | 0.0028 | - | Cancer | [5] |
| 12 | A375 cell proliferation | 0.14 | A375 | Cancer | [5] |
| 12 | HeLa cell proliferation | 0.21 | HeLa | Cancer | [5] |
| Series 2: PI3K/mTOR Dual Inhibitors | |||||
| 15a | PI3Kα | - | - | Cancer | [6] |
| 15a | mTOR | - | - | Cancer | [6] |
| Series 3: Neuropeptide S Receptor (NPSR) Antagonists | |||||
| 12b | NPSR (cAMP) | - | - | Neuroscience | [7] |
| 12d | NPSR (cAMP) | - | - | Neuroscience | [7] |
| 13a | NPSR (cAMP) | - | - | Neuroscience | [7] |
| 13b | NPSR (cAMP) | - | - | Neuroscience | [7] |
| Series 4: Anti-influenza Agents | |||||
| 14 | RdRp | 3.00 | A/PR/8/34(H1N1) | Infectious Disease | [8] |
| 19 | RdRp | 0.95 | A/PR/8/34(H1N1) | Infectious Disease | [8] |
| 41 | RdRp | 0.29 | A/PR/8/34(H1N1) | Infectious Disease | [8] |
| Series 5: Anticholinesterase Agents | |||||
| 2h | AChE | 79 | - | Neurodegenerative | [9] |
| 2j | BChE | 65 | - | Neurodegenerative | [9] |
Note: "-" indicates that the specific value was not provided in the abstract. Further details would be found in the full publication.
Structure-Activity Relationship Insights
The collected data highlights key SAR trends for the this compound scaffold:
-
Substitutions on the Imidazo[1,2-a]pyridine Core: Modifications at various positions of the core structure significantly impact activity. For instance, in the context of Neuropeptide S Receptor antagonists, the presence of a 2-methyl group was found to be crucial for potency, with its removal leading to a 3 to 25-fold decrease in activity in the cAMP assay.[7] For anticholinesterase activity, a methyl substituent at the R4 position of the imidazo[1,2-a]pyridine ring in biphenyl-substituted analogs enhanced AChE inhibition, while substitutions at the R2 position were detrimental.[9]
-
Influence of Appended Moieties: The nature of the substituent at other positions plays a critical role. For PI3Kα inhibitors, optimization of the substituents on the pyrazole ring led to a more than 300-fold increase in inhibitory activity.[5] In the case of anti-influenza agents, specific substitution patterns on the imidazo[1,2-a]pyridine-3-carboxamide scaffold were identified as key for enhancing inhibitory potency against the viral RNA-dependent RNA polymerase.[8] For BChE inhibition, a 3,4-dichlorophenyl side chain on an unsubstituted imidazo[1,2-a]pyridine ring resulted in the most potent inhibitor in the series.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound analogs.
General Synthesis of Imidazo[1,2-a]pyridines:
A common synthetic route involves the condensation of a 2-aminopyridine with an α-haloketone.[9] For instance, the synthesis of 2,3-diarylimidazo[1,2-a]pyridines can be achieved through a one-pot, ligand-free, Pd(OAc)2-catalyzed, three-component reaction under microwave irradiation.[10] Another approach utilizes the reaction of 2-aminopyridines with nitroolefins catalyzed by iron.[10]
In Vitro PI3Kα Inhibition Assay (Scintillation Proximity Assay):
This assay was used to identify initial hits from a chemical library. The principle involves the phosphorylation of a biotinylated lipid substrate by the PI3Kα enzyme. The product is captured by streptavidin-coated SPA beads, bringing a radiolabel into proximity and generating a detectable signal. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, is then determined.[5]
Antiviral Activity Assay (Influenza A Virus):
The antiviral activity of compounds against influenza A virus can be evaluated using a cytopathic effect (CPE) reduction assay. Madin-Darby canine kidney (MDCK) cells are infected with the virus in the presence of varying concentrations of the test compounds. After a defined incubation period, cell viability is assessed, typically using the MTT assay. The IC50 value is the concentration of the compound that protects 50% of the cells from virus-induced death.[8]
Anticholinesterase Activity Assay (Ellman's Method):
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a spectrophotometric method developed by Ellman. The assay measures the hydrolysis of acetylthiocholine iodide or butyrylthiocholine iodide by the respective enzymes. The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product, which is measured spectrophotometrically. The IC50 values are calculated by determining the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[9]
Visualizing Key Pathways and Relationships
To better understand the mechanisms of action and the logic behind the SAR studies, the following diagrams are provided.
PI3K/mTOR Signaling Pathway:
This pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. The this compound analogs discussed act as inhibitors of key kinases in this pathway.[6]
Caption: PI3K/mTOR signaling pathway and points of inhibition.
General Experimental Workflow for SAR Studies:
The process of conducting SAR studies involves a cyclical process of design, synthesis, and biological evaluation.
Caption: Workflow for structure-activity relationship studies.
Logical Relationship for Anticholinesterase SAR:
This diagram illustrates the key structural features influencing the anticholinesterase activity of the studied imidazo[1,2-a]pyridine analogs.
Caption: Key SAR determinants for anticholinesterase activity.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
A Comparative Analysis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Compounds: In Vitro Potency vs. In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the therapeutic potential of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives, supported by experimental data.
The imidazo[1,2-a]pyridine scaffold, particularly with a trifluoromethyl substitution at the 2-position, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative overview of the in vitro and in vivo activities of this class of compounds across key therapeutic areas, including oncology, inflammation, and infectious diseases. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of the translation of preclinical data from the laboratory bench to in vivo models.
Data Presentation: A Quantitative Comparison
The following tables summarize the in vitro potency and in vivo efficacy of representative this compound and related imidazo[1,2-a]pyridine compounds. It is important to note that direct head-to-head comparisons of the same compound across both in vitro and in vivo settings are not always available in the public domain. The data presented here is a compilation from various studies to provide a broad perspective.
Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target/Cell Line | Assay Type | Potency (IC50) | Reference |
| MBM-17 | Nek2 Kinase | Enzymatic Assay | 3.0 nM | [1] |
| MBM-55 | Nek2 Kinase | Enzymatic Assay | 1.0 nM | [1] |
| Compound 18 | MCF-7 (Breast Cancer) | Cytotoxicity Assay | 14.81 ± 0.20 µM | [2] |
| Compound 12 | HT-29 (Colon Cancer) | Cytotoxicity Assay | 4.15 ± 2.93 µM | [2] |
| Compound 6 | A375 (Melanoma) | Cytotoxicity Assay | ~10 µM | |
| Compound 6 | HeLa (Cervical Cancer) | Cytotoxicity Assay | ~35 µM |
Table 2: In Vivo Anticancer Efficacy of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Animal Model | Tumor Xenograft | Dosing Regimen | Outcome | Reference |
| MBM-17S | Nude Mice | Human Cancer Cells | Not Specified | Significant tumor growth suppression | [1] |
| MBM-55S | Nude Mice | Human Cancer Cells | Not Specified | Significant tumor growth suppression | [1] |
| EAPB0203 | Athymic Mice | M4Be (Melanoma) | Not Specified | Significant decrease in tumor size | [3] |
Table 3: In Vitro and In Vivo COX-2 Inhibitory and Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Assay Type | Potency (IC50) | Animal Model | Efficacy (ED50) | Reference |
| Compound 5j | In vitro COX-2 Inhibition | 0.05 µM | Acetic acid-induced writhing (mice) | 12.38 mg/kg | [4][5] |
| Compound 5e | In vitro COX-2 Inhibition | 0.05 µM | Not Reported | Not Reported | [4][5] |
| Compound 5f | In vitro COX-2 Inhibition | 0.05 µM | Not Reported | Not Reported | [4][5] |
Table 4: In Vitro and In Vivo Anti-Chlamydia trachomatis Activity of (Trifluoromethyl)pyridine Derivatives
| Compound ID | Assay Type | Potency (IC50) | Animal Model | Outcome | Reference |
| Compound 20 | In vitro Anti-Chlamydial | 5.8 µg/mL | Mouse Model | Significant reduction of chlamydial infection | [6] |
| Compound 17 | In vitro Anti-Chlamydial | Not Specified | Mouse Model | Significant reduction of chlamydial infection | [6] |
| Compound 1 | In vitro Anti-Chlamydial | Not Specified | Mouse Model | Significant reduction of chlamydial infection | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and a clear understanding of the presented data.
In Vitro Assays
1. MTT Cytotoxicity Assay
-
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).
-
Procedure:
-
Cancer cell lines (e.g., MCF-7, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After incubation, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against compound concentration.
-
2. In Vitro COX-2 Inhibition Assay (Cayman Chemical Kit)
-
Objective: To measure the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Procedure:
-
The assay is performed in a 96-well plate.
-
A reaction mixture containing assay buffer, heme, and the test compound at various concentrations is prepared.
-
Human recombinant COX-2 enzyme is added to the wells, and the plate is incubated to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding a solution of arachidonic acid (the substrate).
-
The peroxidase activity of COX, which is coupled to the oxidation of a colorimetric substrate (N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), is measured by monitoring the change in absorbance at 590 nm.
-
The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.
-
In Vivo Assays
1. Human Tumor Xenograft Model in Immunodeficient Mice
-
Objective: To evaluate the in vivo antitumor efficacy of a compound.
-
Procedure:
-
Cell Culture and Implantation: Human cancer cells (e.g., A375 melanoma) are cultured and harvested. A specific number of cells (e.g., 1 x 10^7) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). The mice are then randomized into control and treatment groups. The test compound is administered via a specified route (e.g., intraperitoneal, oral) and schedule.
-
Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (width)² x length / 2.
-
Efficacy Assessment: The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Parameters such as tumor growth inhibition (TGI) and tumor regression are assessed. The body weight of the mice is also monitored as an indicator of toxicity.
-
2. Acetic Acid-Induced Writhing Test in Mice
-
Objective: To assess the peripheral analgesic activity of a compound.
-
Procedure:
-
Mice are divided into control and treatment groups.
-
The test compound or vehicle (for the control group) is administered orally or intraperitoneally.
-
After a specific period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a painful inflammatory response.
-
Immediately after the acetic acid injection, the number of "writhes" (a characteristic stretching and constriction of the abdomen and hind limbs) is counted for a defined period (e.g., 15-20 minutes).
-
The analgesic effect is quantified as the percentage of inhibition of writhing in the treated groups compared to the control group. The ED50 (the dose that produces 50% of the maximum analgesic effect) can be calculated.[4]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound compounds and the general workflows of the experimental procedures described.
Caption: General workflow for in vitro and in vivo evaluation of therapeutic compounds.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of select imidazo[1,2-a]pyridine compounds.
Caption: The COX-2 pathway in inflammation and its inhibition by imidazo[1,2-a]pyridine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. scispace.com [scispace.com]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Unveiling the Selectivity Landscape of Imidazo[1,2-a]pyridine-Based Inhibitors: A Comparative Guide to Cross-Reactivity and Off-Target Effects
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount to predicting its therapeutic efficacy and potential toxicities. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes. This guide provides a comparative analysis of the cross-reactivity and off-target effects of notable imidazo[1,2-a]pyridine-based inhibitors, supported by experimental data and detailed methodologies.
The imidazo[1,2-a]pyridine core is a versatile platform that has been successfully exploited to develop inhibitors for various enzyme families, most notably protein kinases.[1] While many of these compounds exhibit high potency for their intended targets, off-target interactions are a common occurrence and can lead to unexpected biological consequences, ranging from beneficial polypharmacology to adverse side effects.[2][3] This guide aims to shed light on the selectivity of these inhibitors by comparing their activity profiles across different targets and outlining the experimental approaches used to determine these interactions.
Comparative Analysis of Inhibitor Selectivity
The following tables summarize the inhibitory activities of several imidazo[1,2-a]pyridine-based compounds against their primary targets and a panel of off-targets. This quantitative data, primarily in the form of half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd), allows for a direct comparison of inhibitor potency and selectivity.
| Inhibitor Name/Code | Primary Target(s) | IC50/Kd (nM) vs. Primary Target(s) | Key Off-Targets | IC50/Kd (nM) vs. Off-Targets | Reference |
| Ling-5o | FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L | Sub-micromolar IC50s | - | - | [4] |
| Compound 24 | FLT3, TRKA | 4.5 nM (binding) | Minimal binding to KIT | >65% wash-off at 4.5 nM indicates weaker binding | [4] |
| Compound 5e | FLT3 | - | NEK2, RET, EGFR, CSF-1R, Aurora A, NIK | Weaker inhibition compared to FLT3 | [5] |
| Compound 5o (from another study) | FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L | Equal potency on mutants | - | - | [5] |
| AZD1152-HQPA (related imidazo[4,5-b]pyridine) | Aurora B | 48 nM (Kd) | Aurora A, FLT3, FLT3-ITD, FLT3(D835Y) | 7.5 nM, 6.2 nM, 38 nM, 14 nM (Kd) | [6] |
| Imidazo[1,2-a]pyridine derivative (unnamed) | CDK2, CDK4 | Potent inhibition | - | - | [7] |
| Compound 11 (peptidomimetic) | Akt1 | 640 nM (IC50) | - | - | [8] |
Table 1: Kinase Inhibitor Selectivity Profile. This table highlights the on- and off-target activities of several imidazo[1,2-a]pyridine-based kinase inhibitors. The data illustrates that even highly potent inhibitors can exhibit cross-reactivity with other kinases, which can be structurally related.
| Inhibitor Name/Code | Primary Target | IC50/Kd vs. Primary Target | Key Off-Targets | IC50/Kd vs. Off-Targets | Reference |
| Imidazo[1,2-a]pyridine derivative (unnamed) | MCH1R | Good potency and brain exposure | - | - | [9] |
| Imidazo[1,2-a]pyridine-3-carboxamides (e.g., Compound 18) | M. tuberculosis QcrB | <0.03 to 0.8 µM (MIC) | - | - | [10][11] |
| Imidazo[1,2-a]pyridine derivative (unnamed) | COX-2 | 0.05 µM (IC50) | COX-1 | High selectivity index (up to 897.19) | [12] |
Table 2: Non-Kinase Inhibitor Selectivity Profile. This table showcases the diversity of targets for imidazo[1,2-a]pyridine-based inhibitors beyond the kinome, including G-protein coupled receptors, bacterial enzymes, and cyclooxygenases.
Experimental Protocols for Assessing Cross-Reactivity
The determination of inhibitor selectivity relies on a variety of robust experimental techniques. Below are detailed methodologies for key assays cited in the evaluation of imidazo[1,2-a]pyridine-based inhibitors.
Kinase Profiling Assays
These assays are crucial for determining the selectivity of kinase inhibitors against a broad panel of kinases.
-
Objective: To quantify the inhibitory activity of a compound against a large number of purified kinases.
-
Methodology:
-
Assay Principle: In vitro kinase assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of ATP. The inhibitory effect of a compound is determined by quantifying the reduction in substrate phosphorylation.
-
Reagents: Purified recombinant kinases, kinase-specific substrates (peptides or proteins), ATP (often radiolabeled [γ-³²P]ATP or coupled to a reporter system), test compound at various concentrations, and assay buffer.
-
Procedure:
-
A fixed concentration of each kinase is incubated with its specific substrate and ATP in the presence of varying concentrations of the test inhibitor.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done through various methods, including filter-binding assays to capture radiolabeled phosphate, fluorescence polarization, or luminescence-based ATP detection.
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated using non-linear regression analysis. A lower IC50 value indicates higher potency.[2]
-
-
Alternative High-Throughput Method (e.g., KINOMEscan™):
-
Assay Principle: This is a competition binding assay where a test compound is competed against a broad-spectrum kinase inhibitor that is immobilized on a solid support (e.g., beads).
-
Procedure:
-
A DNA-tagged kinase is incubated with the immobilized inhibitor and the test compound.
-
The amount of kinase that binds to the immobilized inhibitor is quantified using quantitative PCR (qPCR) of the DNA tag.
-
A potent inhibitor will prevent the kinase from binding to the support, resulting in a lower qPCR signal.
-
-
Data Analysis: Results are often reported as the percentage of kinase remaining bound to the support at a specific inhibitor concentration or as a dissociation constant (Kd).[6]
-
Caption: Workflow for Kinase Profiling Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement and identify off-targets in a cellular context.
-
Objective: To assess the binding of a compound to its target protein in intact cells by measuring changes in the protein's thermal stability.
-
Methodology:
-
Assay Principle: Ligand binding typically stabilizes a protein, increasing its melting temperature (the temperature at which it denatures and precipitates).
-
Procedure:
-
Cells are treated with the test compound or a vehicle control.
-
The treated cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble protein fraction is separated from the precipitated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. This can be applied in a proteome-wide manner to identify off-targets.
-
Affinity-Based Chemoproteomics
This approach is used to identify the direct binding partners of a compound from a complex biological sample.
-
Objective: To identify the on- and off-targets of an inhibitor by using the inhibitor itself as a "bait" to pull down its binding partners.
-
Methodology:
-
Assay Principle: The inhibitor is chemically modified to be immobilized on a solid support (e.g., beads). This "affinity matrix" is then used to capture proteins that bind to the inhibitor.
-
Procedure:
-
A cell lysate is incubated with the inhibitor-conjugated beads.
-
Non-specifically bound proteins are washed away.
-
The specifically bound proteins are eluted from the beads.
-
The eluted proteins are identified and quantified using mass spectrometry.
-
-
Data Analysis: Proteins that are significantly enriched in the inhibitor pull-down compared to a control pull-down are considered potential targets or off-targets.
-
Caption: Simplified Kinase Signaling Pathway and Potential Inhibitor Action.
Logical Relationships in Target vs. Off-Target Effects
The distinction between on-target and off-target effects is crucial for interpreting the biological activity of an inhibitor.
Caption: On-Target vs. Off-Target Effects of an Inhibitor.
Conclusion
The imidazo[1,2-a]pyridine scaffold provides a fertile ground for the development of potent inhibitors against a wide array of biological targets. However, as with any small molecule, a thorough understanding of their selectivity profile is critical. The data and methodologies presented in this guide underscore the importance of comprehensive profiling to identify potential cross-reactivities and off-target effects. For drug development professionals, this information is invaluable for lead optimization, predicting potential clinical outcomes, and designing safer and more effective therapeutic agents. Researchers can leverage this comparative analysis to select appropriate tool compounds for their studies and to better interpret their experimental results. Continuous and rigorous assessment of inhibitor selectivity will undoubtedly pave the way for the successful clinical translation of promising imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-a]pyridines as potent MCH1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
A Head-to-Head Showdown: Imidazo[1,2-a]pyridine-Based ALK Inhibitors in Cancer Therapy
A detailed comparative analysis of Ceritinib and Brigatinib, two leading second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors built on the imidazo[1,2-a]pyridine scaffold. This guide provides researchers, scientists, and drug development professionals with a side-by-side look at their biochemical potency, cellular activity, and pharmacokinetic profiles, supported by experimental data and detailed protocols.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Within the realm of non-small cell lung cancer (NSCLC) treatment, this scaffold is central to the design of potent inhibitors targeting the ALK receptor tyrosine kinase. Constitutive ALK activity, often driven by chromosomal rearrangements, is a key oncogenic driver in a subset of NSCLC cases. Ceritinib and Brigatinib are two FDA-approved, second-generation ALK inhibitors that have demonstrated significant efficacy, particularly in patients who have developed resistance to the first-generation inhibitor, Crizotinib. This guide offers an objective, data-driven comparison to delineate their distinct profiles.
Biochemical Potency and Selectivity
The cornerstone of a kinase inhibitor's utility lies in its potency against the intended target and its selectivity across the human kinome. High potency ensures efficacy at lower concentrations, while high selectivity minimizes off-target effects and associated toxicities.
In direct biochemical assays, both Ceritinib and Brigatinib exhibit potent, low-nanomolar inhibition of ALK. Notably, Brigatinib shows exceptional potency against wild-type ALK, with an IC50 value of 0.6 nM.[1] Ceritinib is also highly potent, with a reported IC50 of 0.15 nM.[2] A key differentiator emerges in their activity against ROS1, another clinically relevant tyrosine kinase. Brigatinib demonstrates potent inhibition of ROS1 with an IC50 of 1.9 nM, a feature that may offer additional therapeutic benefits.[1]
Table 1: Comparative Biochemical Activity (IC₅₀, nM)
| Inhibitor | Target Kinase | IC₅₀ (nM) |
|---|---|---|
| Ceritinib | ALK | 0.15[2] |
| Brigatinib | ALK | 0.6[1] |
| | ROS1 | 1.9[1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in a biochemical assay.
Cellular Activity in ALK-Positive Cancer Models
Translating biochemical potency into cellular efficacy is a critical step in drug development. The anti-proliferative activity of Ceritinib and Brigatinib has been evaluated in various ALK-rearranged NSCLC cell lines, which serve as essential preclinical models.
In the EML4-ALK fusion-positive H3122 and H2228 cell lines, both inhibitors effectively suppress cell viability. Ceritinib demonstrates greater potency than the first-generation inhibitor Crizotinib in these models. For instance, in the H3122 cell line, Ceritinib has a reported GI50 (concentration for 50% growth inhibition) of 25 nM. Comparative studies show both second-generation inhibitors are highly active, effectively inhibiting ALK phosphorylation and downstream signaling pathways such as PI3K/AKT and MEK/ERK at nanomolar concentrations.
Table 2: Comparative Cellular Anti-proliferative Activity (GI₅₀/IC₅₀, nM)
| Inhibitor | Cell Line | ALK Fusion Variant | GI₅₀ / IC₅₀ (nM) |
|---|---|---|---|
| Ceritinib | H3122 | EML4-ALK | 25 |
| H2228 | EML4-ALK | 49 | |
| Brigatinib | Ba/F3 | FIG-ROS1 | 16 |
| | Ba/F3 | CD74-ROS1 | 41 |
GI₅₀/IC₅₀ values represent the concentration of the inhibitor required to inhibit cell growth or viability by 50% in a cellular assay.
Pharmacokinetic Profiles
The clinical performance of an inhibitor is heavily influenced by its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME). A favorable PK profile ensures that therapeutic concentrations are achieved and maintained at the target site.
Both Ceritinib and Brigatinib are orally bioavailable.[3] Brigatinib reaches maximum plasma concentration (Tmax) relatively quickly, between 1 to 4 hours, while Ceritinib's Tmax is typically observed at 4 to 6 hours.[3] Both drugs are highly bound to plasma proteins (>90%).[3] A notable difference is their plasma elimination half-life (t½); Brigatinib has a mean half-life of approximately 25 hours, supporting once-daily dosing.[3][4]
Table 3: Comparative Human Pharmacokinetic Parameters
| Parameter | Ceritinib | Brigatinib |
|---|---|---|
| Tₘₐₓ (Time to Peak Concentration) | ~4 - 6 hours[3] | ~1 - 4 hours[3] |
| t½ (Plasma Elimination Half-life) | ~41 hours | ~25 hours[3][4] |
| Plasma Protein Binding | ~97%[3] | ~91%[3] |
| Primary Metabolism | CYP3A4[3] | CYP2C8 and CYP3A4[4] |
| Primary Excretion Route | Feces[3] | Feces[5] |
Signaling Pathways and Experimental Workflows
To provide a clearer context for the mechanism of action and evaluation of these inhibitors, the following diagrams illustrate the targeted ALK signaling pathway and a typical workflow for kinase inhibitor assessment.
Caption: Simplified ALK signaling cascade targeted by imidazo[1,2-a]pyridine inhibitors.
Caption: A typical workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for the key assays cited in this guide.
Protocol 1: Biochemical Kinase Inhibition Assay (Z'-LYTE™ Assay)
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method used to measure kinase activity.
-
Reagent Preparation: Prepare a 2X kinase/substrate solution in kinase buffer containing the ALK enzyme and the appropriate FRET-peptide substrate. Prepare serial dilutions of the test inhibitors (e.g., Ceritinib, Brigatinib) in DMSO, then dilute to a 4X final concentration in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the 4X inhibitor solution to each well. Initiate the reaction by adding 2.5 µL of a 4X ATP solution. Finally, add 5 µL of the 2X kinase/substrate solution to each well for a final reaction volume of 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Development Reaction: Add 5 µL of the Development Reagent to each well. This reagent contains a site-specific protease that cleaves the non-phosphorylated FRET-peptides.
-
Second Incubation: Incubate the plate at room temperature for another 60 minutes.
-
Data Acquisition: Read the plate on a fluorescence plate reader, measuring the emission from both the coumarin donor (445 nm) and fluorescein acceptor (520 nm) fluorophores.
-
Data Analysis: Calculate the emission ratio (Coumarin/Fluorescein). The percent inhibition is determined relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition against inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Protocol 2: Cellular Proliferation Assay (CellTiter-Glo® Luminescent Assay)
The CellTiter-Glo® Assay quantifies ATP, an indicator of metabolically active, viable cells.
-
Cell Plating: Seed ALK-positive cancer cells (e.g., H3122, H2228) in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 90 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the inhibitors (Ceritinib, Brigatinib) in culture medium. Add 10 µL of the diluted inhibitor to the appropriate wells, resulting in a final volume of 100 µL. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation & Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature. Add 100 µL of the reagent to each well of the plate.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from "medium-only" background wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability against the logarithm of inhibitor concentration and use a non-linear regression model to calculate the GI₅₀/IC₅₀ value.
References
- 1. Activity of Brigatinib in Crizotinib and Ceritinib-Resistant ROS1- Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brigatinib pharmacokinetics in patients with chronic hepatic impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Drug-Likeness of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the drug-like properties of a potential therapeutic agent. The 2-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides an objective comparison of its drug-likeness profile against two other prominent heterocyclic scaffolds: benzimidazoles and indoles. The assessment is supported by experimental data and detailed methodologies to aid in scaffold selection and optimization.
The drug-likeness of a compound is a complex balance of various physicochemical and pharmacokinetic properties. An ideal scaffold should offer a favorable starting point for optimization, demonstrating good solubility, appropriate lipophilicity for membrane permeability, and sufficient metabolic stability to ensure an adequate duration of action. The introduction of a trifluoromethyl (-CF3) group to the imidazo[1,2-a]pyridine core is a common strategy to enhance metabolic stability and modulate physicochemical properties. This guide will delve into a quantitative comparison of these key attributes.
Comparative Analysis of Physicochemical and ADME Properties
To provide a clear comparison, the following tables summarize key experimental data for representative compounds from each scaffold class. It is important to note that direct head-to-head comparative studies across these three distinct scaffolds are limited in publicly available literature. The data presented here is a compilation from various medicinal chemistry studies, selected to be as representative as possible. Drug-likeness is highly dependent on the specific substitutions around the core scaffold.
| Scaffold Class | Representative Compound | Calculated logP (cLogP) | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) | Reference |
| 2-(CF3)imidazo[1,2-a]pyridine | FLT3 Inhibitor Analog | 3.8 | >50 | 45 | Fictionalized Data for Illustration |
| Benzimidazole | Kinase Inhibitor B | 3.5 | 25 | 30 | Fictionalized Data for Illustration |
| Indole | Kinase Inhibitor C | 4.1 | <10 | >60 | Fictionalized Data for Illustration |
Note: The data in the table above is illustrative and synthesized from typical values found in medicinal chemistry literature for kinase inhibitors based on these scaffolds. Specific values will vary significantly with substitutions.
Key Observations:
-
Lipophilicity (logP): The this compound scaffold generally exhibits a moderate to high lipophilicity, which is often favorable for kinase inhibitors that target ATP-binding pockets. The trifluoromethyl group typically increases lipophilicity.
-
Aqueous Solubility: Solubility can be a challenge for kinase inhibitors. While the imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated to improve solubility, extensive aromatic substitutions can counteract this.
-
Metabolic Stability: The trifluoromethyl group is a key feature for enhancing metabolic stability.[1] The C-F bond is highly stable, and the -CF3 group can block sites of oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer half-life in human liver microsomes (HLM) compared to non-fluorinated analogs.[2] Benzimidazole and indole scaffolds are also susceptible to metabolism, and their stability is highly dependent on the specific substitution patterns.[3]
Experimental Protocols
Accurate assessment of drug-like properties relies on standardized experimental protocols. Below are methodologies for the key assays cited in this guide.
Protocol 1: RP-HPLC Method for logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A common and efficient method for its determination is by reverse-phase high-performance liquid chromatography (RP-HPLC).
Methodology:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Calibration: A set of standard compounds with known logP values is injected into the system. The retention time of each standard is recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values.
-
Sample Analysis: The test compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
Calculation: The retention time of the test compound is used to calculate its retention factor, and its logP value is then determined from the calibration curve.[4][5]
Protocol 2: Kinetic Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer, which is a critical parameter for oral absorption and formulation.
Methodology:
-
Stock Solution Preparation: A high-concentration stock solution of the test compound is prepared in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: The DMSO stock solution is added to a 96-well microplate.
-
Incubation: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well. The plate is then sealed and shaken at a constant temperature (e.g., 25°C) for a defined period (typically 1-2 hours) to allow for equilibration.[6][7]
-
Precipitate Removal: After incubation, any precipitated compound is removed by filtration through a filter plate.
-
Quantification: The concentration of the compound in the filtrate (the saturated solution) is determined. This is typically done by UV-Vis spectrophotometry or LC-MS/MS, using a calibration curve prepared from the DMSO stock solution.[8]
Protocol 3: Liver Microsomal Stability Assay
This in vitro assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Methodology:
-
Reagent Preparation: Pooled human liver microsomes (HLM) are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the cofactor NADPH is also prepared.
-
Incubation: The test compound (typically at a final concentration of 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution.
-
Time Points: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the half-life (t½) is calculated.[9]
Visualizing Key Concepts and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The this compound scaffold presents a compelling starting point for the design of drug candidates, particularly kinase inhibitors. Its key advantage lies in the enhanced metabolic stability often conferred by the trifluoromethyl group. However, like the comparative benzimidazole and indole scaffolds, careful optimization of substituents is crucial to achieve a balanced profile of potency, solubility, and permeability.
This guide provides a framework for assessing the drug-likeness of this important scaffold class. By employing the detailed experimental protocols and considering the comparative data, researchers can make more informed decisions in the early stages of drug discovery, ultimately increasing the probability of developing successful therapeutic agents.
References
- 1. Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scirp.org [scirp.org]
- 4. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an imidazo[1,2-a]pyridines with Anticancer Properties | Technology Transfer [techtransfer.nih.gov]
- 6. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An imidazo[1,2-a]pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Showdown: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine Scaffolds in Cancer Models
In the landscape of oncology drug discovery, the imidazo[1,2-a]pyridine (IP) scaffold has emerged as a promising framework for the development of novel anticancer agents. These heterocyclic compounds have demonstrated a propensity to inhibit critical cancer cell signaling pathways, induce programmed cell death, and halt cell proliferation. This guide provides a comparative preclinical evaluation of a trifluoromethyl-containing IP derivative against other analogs and standard-of-care chemotherapeutics, supported by experimental data from in vitro studies.
While specific preclinical data for the parent compound, 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, is limited in publicly available literature, a closely related analog, N-(4-chlorophenyl)−2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine , has been synthesized and evaluated for its cytotoxic effects. This guide will use this analog as a focal point for comparison.
Comparative Cytotoxicity Analysis
The in vitro efficacy of various imidazo[1,2-a]pyridine derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following table summarizes the cytotoxic activity of the trifluoromethyl-containing IP analog in comparison to other IP derivatives and standard chemotherapeutic agents.
| Compound | Cancer Cell Line | IC50 (µM) | Incubation Time (hours) |
| N-(4-chlorophenyl)−2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-3-amine | HT-29 (Colon) | 85.50 ± 18.83 | Not Specified |
| MCF-7 (Breast) | > 200 (ineffective) | Not Specified | |
| B16F10 (Melanoma) | > 200 (ineffective) | Not Specified | |
| IP-5 | HCC1937 (Breast) | 45 | 48 |
| IP-6 | HCC1937 (Breast) | 47.7 | 48 |
| Compound 6 (an IP derivative) | A375 (Melanoma) | < 12 | 48 |
| WM115 (Melanoma) | < 12 | 48 | |
| HeLa (Cervical) | 9.7 - 44.6 | 48 | |
| HS-104 | MCF-7 (Breast) | 1.2 | Not Specified |
| HS-106 | MCF-7 (Breast) | < 10 | Not Specified |
| 5-Fluorouracil (Standard of Care) | HT-29 (Colon) | ~5-20 | 48 - 72 |
| Doxorubicin (Standard of Care) | MCF-7 (Breast) | ~0.1-1 | 48 - 72 |
Table 1: Comparative in vitro cytotoxicity of imidazo[1,2-a]pyridine derivatives and standard chemotherapeutic agents against various cancer cell lines. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Mechanism of Action: A Focus on Cell Signaling
Preclinical studies consistently indicate that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating key signaling pathways that govern cell survival, proliferation, and apoptosis. The most frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade, which is often hyperactivated in cancer.
Several IP compounds have been shown to inhibit the phosphorylation of Akt and its downstream effector mTOR.[1] This inhibition leads to a cascade of events, including the upregulation of tumor suppressor proteins like p53 and the cell cycle inhibitor p21.[2] Consequently, cancer cells are driven into cell cycle arrest, typically at the G2/M phase, and subsequently undergo apoptosis.[2]
The induction of apoptosis is a hallmark of effective anticancer agents. Imidazo[1,2-a]pyridines have been demonstrated to trigger both intrinsic and extrinsic apoptotic pathways. Evidence for this includes the increased expression of pro-apoptotic proteins such as Bax and cleaved caspases (e.g., caspase-3, -7, -8, and -9), and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are outlines of key experimental protocols used in the evaluation of imidazo[1,2-a]pyridine compounds.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the imidazo[1,2-a]pyridine compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[3]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[3]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, p53, p21, Bax, Bcl-2, cleaved caspases) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Landscape of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis
For researchers and professionals in drug discovery, the imidazo[1,2-a]pyridine scaffold represents a promising frontier in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent studies. The information presented herein aims to facilitate the identification of potent and selective compounds for further investigation.
The inherent versatility of the imidazo[1,2-a]pyridine ring system allows for extensive chemical modifications, leading to a diverse array of derivatives with varying biological activities. Numerous studies have demonstrated the potential of these compounds to inhibit cancer cell proliferation through mechanisms such as the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[1][2][3] This guide synthesizes findings from multiple research efforts to offer a clear comparison of the cytotoxic profiles of different imidazo[1,2-a]pyridine isomers and derivatives.
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The cytotoxic potential of various imidazo[1,2-a]pyridine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, serves as a key metric for comparison. The following table summarizes the IC50 values for several reported imidazo[1,2-a]pyridine derivatives.
| Compound/Isomer | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 6 | A375 (Melanoma) | 10 | [1] |
| HeLa (Cervical) | 35 | [1] | |
| Compound 12b | Hep-2 (Laryngeal) | 11 | [4] |
| HepG2 (Liver) | 13 | [4] | |
| MCF-7 (Breast) | 11 | [4] | |
| A375 (Melanoma) | 11 | [4] | |
| IP-5 | HCC1937 (Breast) | 45 | [5][6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5][6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [5][6] |
| HB9 | A549 (Lung) | 50.56 | [7][8] |
| HB10 | HepG2 (Liver) | 51.52 | [7][8] |
| Cisplatin (Control) | A549 (Lung) | 53.25 | [7][8] |
| Cisplatin (Control) | HepG2 (Liver) | 54.81 | [7][8] |
Experimental Protocols
The data presented in this guide is derived from studies employing standardized methodologies to assess cytotoxicity. A general overview of the typical experimental protocol is provided below.
Cell Culture and Treatment
Human cancer cell lines, such as A549 (lung), HepG2 (liver), MCF-7 (breast), HCC1937 (breast), HeLa (cervical), and A375 (melanoma), were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][7][9] Cells were maintained in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the imidazo[1,2-a]pyridine derivatives for a specified duration, typically 24 or 48 hours.[5][7]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds was commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] Following treatment, the MTT reagent was added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from dose-response curves.
Signaling Pathways and Mechanisms of Action
The anticancer activity of imidazo[1,2-a]pyridine derivatives is often attributed to their ability to modulate critical cellular signaling pathways. Several studies have highlighted the inhibition of the PI3K/Akt/mTOR pathway as a key mechanism.[1] Additionally, these compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases and regulation of Bcl-2 family proteins.[2][5] Furthermore, some derivatives have been found to cause cell cycle arrest by upregulating cell cycle inhibitors like p53 and p21.[1][5] The anti-inflammatory effects of certain derivatives are mediated through the modulation of the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[2]
Below is a diagram illustrating the experimental workflow for assessing the cytotoxicity of imidazo[1,2-a]pyridine derivatives.
Figure 1. Experimental workflow for cytotoxicity assessment.
The following diagram illustrates a simplified signaling pathway commonly affected by imidazo[1,2-a]pyridine derivatives, leading to apoptosis.
Figure 2. Imidazo[1,2-a]pyridine-induced apoptosis pathway.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel imidazo[1,2-a]pyridine derivatives induce apoptosis and cell cycle arrest in non-small cell lung cancer by activating NADPH oxidase mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. journal.waocp.org [journal.waocp.org]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
- 9. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine: A Step-by-Step Guide
The proper disposal of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine, a halogenated heterocyclic compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical waste, drawing upon safety data sheets (SDS) for structurally similar compounds.
Hazard Profile and Safety Precautions
Compounds structurally related to this compound are typically classified as hazardous. They are often harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] During combustion, these substances may release toxic and hazardous decomposition products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1][2][4][5] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) Summary
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption.[1][2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes and dust.[6] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or fume hood | To minimize inhalation of dust or vapors.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix this waste with non-hazardous materials. It should be collected in a dedicated, properly labeled hazardous waste container. The container should be compatible with the chemical and clearly marked with "Hazardous Waste" and the chemical name.
2. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate unnecessary personnel.[6]
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2]
-
Collect and Containerize: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
3. Container Management:
-
Labeling: The waste container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][2] Keep it away from incompatible materials, particularly strong oxidizing agents.[2][4]
4. Final Disposal:
-
Consult Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[1][7] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2][7]
-
Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste by a licensed and approved waste disposal contractor.
-
Incineration: A common and effective method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize hazardous combustion products like hydrogen fluoride.[3]
Visual Guides
Disposal Workflow
Caption: A workflow diagram illustrating the key stages of managing and disposing of this compound waste.
Logical Relationships in Spill Response
Caption: A logical flow diagram showing the procedural steps for responding to a spill of this compound.
References
Essential Safety and Operational Guide for 2-(Trifluoromethyl)imidazo[1,2-a]pyridine
This guide provides critical safety and logistical information for the handling, use, and disposal of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), step-by-step operational protocols, and proper waste management.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Safety glasses with side shields or chemical splash goggles.[5] | Nitrile or neoprene gloves (double-gloving is recommended).[5][6] | Laboratory coat.[5][6] | N95/FFP2 respirator or higher, depending on the quantity and potential for dust/aerosol generation.[5] |
| Solution Preparation | Chemical splash goggles.[5][6] | Nitrile or neoprene gloves.[5][6] | Laboratory coat.[5][6] | Work should be conducted in a certified chemical fume hood.[6] |
| Conducting Reactions | Chemical splash goggles and a face shield.[5] | Nitrile or neoprene gloves.[5] | Chemical-resistant laboratory coat or apron.[5] | All operations must be performed within a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles.[5] | Nitrile or neoprene gloves.[5] | Laboratory coat.[5] | Handle in a well-ventilated area, preferably within a chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must be conducted in a properly functioning and certified chemical fume hood.[6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][7]
-
Inert Atmosphere: For reactions sensitive to air or moisture, prepare to work under an inert atmosphere (e.g., nitrogen or argon).[8]
2. Handling and Use:
-
Personal Protective Equipment: Before handling the compound, don the appropriate PPE as specified in Table 1.
-
Weighing: When weighing the solid compound, do so in a ventilated enclosure or a fume hood to avoid inhalation of any dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Keep containers tightly closed when not in use.[6]
-
Reaction Setup: Set up all glassware in the fume hood. Ensure all joints are properly sealed.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames, as related compounds are flammable liquids.[1][3]
3. Storage:
-
Container: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][7]
-
Incompatibilities: Keep away from strong oxidizing agents.[1][2]
-
Ignition Sources: Store away from heat, sparks, and open flames.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Container Disposal: Dispose of the original container as unused product. Do not reuse empty containers.[9]
-
Waste Collection: Collect all waste materials (solid and liquid) in designated, properly labeled, and sealed hazardous waste containers.
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Protocols: General Reaction Quenching
The following is a general protocol for quenching a reaction containing this compound. This should be adapted based on the specific reagents and reaction conditions.
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature or below using an ice bath.
-
Quenching Reagent: Slowly and carefully add a suitable quenching agent (e.g., water, saturated ammonium chloride solution) to the reaction mixture while stirring in the fume hood. Be mindful of any potential exothermic reactions or gas evolution.
-
Extraction: Once quenched, proceed with the workup, which typically involves extraction with an appropriate organic solvent.
-
Waste Segregation: Collect all aqueous and organic waste in separate, labeled hazardous waste containers.
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
